molecular formula C12H9ClO5 B11855520 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11855520
M. Wt: 268.65 g/mol
InChI Key: WJLRZDJWOHRQSA-UHFFFAOYSA-N
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Description

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemically sophisticated coumarin derivative serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for developing novel anticancer agents. Its primary research value lies in its structural relationship to potent inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are transmembrane enzymes heavily overexpressed in a wide range of hypoxic solid tumors, including breast, colorectal, and lung cancers . The selective inhibition of these tumor-associated enzymes is a validated therapeutic strategy, as they play a critical role in tumor acidification, proliferation, and metastasis . The coumarin core structure is recognized as a non-classical carbonic anhydrase inhibitor that binds uniquely at the entrance of the enzyme's active site, and derivatives similar to this compound have demonstrated potent, single-digit nanomolar inhibition of CA IX/XII, offering significant selectivity over ubiquitous off-target isoforms like CA I and II . Beyond this specific application, the chromene-carboxylic acid structure is a versatile building block for exploring a broad spectrum of biological activities. Chromene and coumarin derivatives are extensively documented in scientific literature for their antitumor, antibacterial, and anti-inflammatory properties, making them a focal point for developing new therapeutic agents . This compound enables researchers to investigate structure-activity relationships (SAR) by providing a platform for further synthetic modification at the carboxylic acid functionality, allowing for the generation of amides, esters, and other conjugates designed to enhance potency, selectivity, and pharmacokinetic properties. This reagent is essential for chemical biology programs aimed at modulating hypoxic tumor pathways and for drug discovery campaigns seeking to target the tumor microenvironment.

Properties

Molecular Formula

C12H9ClO5

Molecular Weight

268.65 g/mol

IUPAC Name

6-chloro-7-ethoxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C12H9ClO5/c1-2-17-10-5-9-6(4-8(10)13)3-7(11(14)15)12(16)18-9/h3-5H,2H2,1H3,(H,14,15)

InChI Key

WJLRZDJWOHRQSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, a substituted coumarin derivative of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the essential methodologies, expected outcomes, and critical considerations for its synthesis, crystallization, and detailed structural elucidation. By synthesizing established protocols for similar coumarin-3-carboxylic acids, this guide serves as an authoritative resource for researchers undertaking the characterization of this and related compounds. We will delve into the rationale behind experimental choices in single-crystal X-ray diffraction, spectroscopic characterization, and thermal analysis, ensuring a self-validating system of protocols for robust and reproducible results.

Introduction: The Significance of Coumarin Scaffolds

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-based heterocyclic compounds found in numerous natural products. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties, have established them as privileged scaffolds in drug discovery. Furthermore, their unique photophysical properties make them valuable as fluorescent probes and materials for optical applications. The substituent at the 3-position of the coumarin ring significantly influences its biological activity and physicochemical properties. Carboxylic acid derivatives, in particular, are of great interest as they provide a handle for further chemical modifications and can participate in crucial intermolecular interactions within biological systems.

The subject of this guide, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, incorporates a halogen atom and an ethoxy group on the benzopyrone ring, which are expected to modulate its electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its crystal packing and ultimately its solid-state properties and bioavailability. A thorough crystal structure analysis is paramount to understanding these structure-property relationships at the molecular level.

Synthesis and Crystallization

Synthetic Pathway: Knoevenagel Condensation

A reliable and widely used method for the synthesis of coumarin-3-carboxylic acids is the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative, followed by intramolecular cyclization.[1][2][3] For the target compound, a plausible synthetic route involves the reaction of 4-chloro-5-ethoxysalicylaldehyde with diethyl malonate in the presence of a basic catalyst such as piperidine or potassium carbonate.[2] Subsequent hydrolysis of the resulting ethyl ester would yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

  • Ester Synthesis:

    • To a solution of 4-chloro-5-ethoxysalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol, add a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the crude ethyl 6-chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylate.

    • Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from ethanol.

  • Hydrolysis:

    • Suspend the purified ethyl ester in an aqueous solution of sodium hydroxide (2 M).

    • Heat the mixture under reflux until a clear solution is obtained, indicating the completion of hydrolysis.

    • Cool the solution and acidify with concentrated HCl to precipitate the 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

    • Filter the white solid, wash thoroughly with cold water to remove any inorganic impurities, and dry under vacuum.

Crystallization: The Pursuit of Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

Solvent Selection: A range of solvents with varying polarities should be screened. For coumarin derivatives, common solvents for crystallization include acetone, ethanol, methanol, ethyl acetate, and their mixtures with water or hexane.[4]

dot

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_screening Crystallization Screening cluster_analysis Crystal Analysis Synthesized_Compound Synthesized Compound Solvent_Selection Solvent Selection (Polarity Gradient) Synthesized_Compound->Solvent_Selection Dissolve in various solvents Technique_Selection Technique Selection (Evaporation, Diffusion) Solvent_Selection->Technique_Selection Apply techniques Single_Crystal High-Quality Single Crystal Technique_Selection->Single_Crystal Optimize conditions X_Ray_Diffraction X-Ray Diffraction Single_Crystal->X_Ray_Diffraction

Caption: Workflow for obtaining single crystals for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

Expected Structural Features

Based on the structures of similar coumarin-3-carboxylic acids, the following features are anticipated for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid:

  • Planarity: The coumarin ring system is expected to be essentially planar.[4]

  • Conformation of Substituents: The carboxylic acid group may be twisted out of the plane of the coumarin ring. The ethoxy group will adopt a conformation that minimizes steric hindrance.

  • Intermolecular Interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is expected to form strong intermolecular O-H···O hydrogen bonds, likely leading to the formation of dimers or chains in the crystal lattice.[4] The chlorine atom can participate in halogen bonding, and C-H···O interactions are also likely to be present, further stabilizing the crystal packing.[1]

dot

Intermolecular_Interactions Molecule_A 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid Carboxylic Acid (O-H...O) Chloro (C-Cl...O/N) Ethoxy (C-H...O) Molecule_B Neighboring Molecule Carboxylic Acid Acceptor Atom Molecule_A:cooh->Molecule_B:cooh Hydrogen Bond Molecule_A:cl->Molecule_B:acceptor Halogen Bond Molecule_A:ethoxy->Molecule_B:acceptor C-H...O Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis techniques provide complementary information to the crystal structure, confirming the identity and purity of the compound and probing its bulk properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group **Expected Wavenumber (cm⁻¹) **Reference
O-H (Carboxylic Acid)3200-2500 (broad)[5]
C-H (Aromatic/Aliphatic)3100-2850[4]
C=O (Lactone)1750-1720[6]
C=O (Carboxylic Acid)1720-1680[6]
C=C (Aromatic)1600-1450[4]
C-O (Ether and Ester)1300-1000[4]
C-Cl800-600
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure in solution. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • -COOH: A broad singlet above 10 ppm.[6]

  • Aromatic Protons: Signals in the range of 7-8.5 ppm.[6]

  • Ethoxy Protons (-OCH₂CH₃): A quartet around 4.2 ppm and a triplet around 1.4 ppm.

  • Coumarin C4-H: A singlet around 8.5 ppm.[6]

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • C=O (Lactone and Carboxylic Acid): Resonances between 155 and 170 ppm.[6]

  • Aromatic and Olefinic Carbons: Signals in the range of 110-155 ppm.[6]

  • Ethoxy Carbons (-OCH₂CH₃): Signals around 65 ppm and 15 ppm.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol or DMSO, will show characteristic absorption bands due to π-π* transitions within the conjugated coumarin system.[3][7] The positions of the absorption maxima will be sensitive to the substitution pattern on the aromatic ring.

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of the compound and to identify the presence of any solvate molecules.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and to detect any phase transitions. For a pure crystalline compound, a sharp endothermic peak corresponding to its melting point is expected. The enthalpy of fusion can also be determined from the DSC curve.[8]

Conclusion

The comprehensive crystal structure analysis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, as outlined in this guide, will provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. This information is crucial for understanding its physicochemical properties and for the rational design of new derivatives with enhanced biological activity or material properties. The combination of single-crystal X-ray diffraction with spectroscopic and thermal analysis techniques provides a robust and self-validating approach to the complete characterization of this and other novel coumarin derivatives.

References

  • Gharbi, M., et al. (2017). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1037. [Link]

  • NIST Chemistry WebBook. (n.d.). Coumarin-3-carboxylic acid. [Link]

  • da Silva, M. A. V. R., et al. (2010). Thermochemistry of chromone- and coumarin-3-carboxylic acid. Journal of Thermal Analysis and Calorimetry, 100(2), 527-533. [Link]

  • Reddy, K. H. V., et al. (2023). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Indian Journal of Chemistry, 62(1), 24-30. [Link]

  • Sedić, M., et al. (2022). Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives. Molecules, 27(3), 649. [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. [Link]

  • Szych, M., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 896. [Link]

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(3), 439-444. [Link]

  • Mabaso, N. T., et al. (2022). Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1017-1025. [Link]

  • Chemical Synthesis Database. (2025). 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. [Link]

  • ResearchGate. (2016). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular-Level Release of Coumarin-3-Carboxylic Acid and Warfarin-Derivatives from BSA-Based Hydrogels. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Coumarin Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. [Link]

Sources

Spectroscopic Blueprint of a Coumarin Core: An In-depth Technical Guide to 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering the Molecular Architecture

In the landscape of modern drug discovery and materials science, the coumarin scaffold stands as a privileged structure, renowned for its diverse biological activities and unique photophysical properties. The targeted synthesis of novel coumarin derivatives necessitates meticulous structural elucidation to correlate molecular architecture with function. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for a key derivative, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid .

This document is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a foundational understanding of how to interpret this data in the context of the coumarin core. We will delve into the causality behind experimental choices and the logic of spectral interpretation, empowering the reader to confidently characterize similar molecular systems.

Molecular Structure and Numbering

A clear understanding of the molecular framework is paramount for accurate spectral assignment. The structure of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, with the standardized numbering system for the coumarin ring, is presented below. This numbering will be used consistently throughout this guide.

Caption: Molecular structure of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a fingerprint of its position.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. These predictions are based on the analysis of structurally related coumarin derivatives and established substituent effects.[1][2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.5 - 8.8s-
H-5~7.6 - 7.8s-
H-8~6.9 - 7.1s-
-COOH~12.0 - 13.0br s-
-OCH₂CH₃~4.1 - 4.3q~7.0
-OCH₂CH₃~1.4 - 1.6t~7.0
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-4, H-5, H-8): The proton at the C-4 position is expected to be the most downfield of the ring protons due to the anisotropic effect of the lactone carbonyl and the electron-withdrawing carboxylic acid group at C-3.[2] The protons at C-5 and C-8 will appear as singlets due to the substitution pattern on the benzene ring. The electron-donating ethoxy group at C-7 will shield the adjacent H-8, causing it to appear at a relatively upfield chemical shift. Conversely, the electron-withdrawing chloro group at C-6 will deshield the H-5 proton.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm) due to hydrogen bonding and its acidic nature.

  • Ethoxy Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet, coupled to the two methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure good solubility and to observe the exchangeable -COOH proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

    • The instrument should be properly shimmed to obtain sharp, symmetrical peaks.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Standard acquisition parameters, including a 90° pulse and a relaxation delay of 1-2 seconds, are typically sufficient.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Fourier Transform Phase Correction Baseline Correction acquire->process integrate Integrate Peaks process->integrate analyze Analyze and Assign Peaks integrate->analyze

Caption: Workflow for NMR spectral acquisition and analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid are presented below. These values are estimated based on known data for substituted coumarins.[3]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Lactone C=O)~160 - 162
C-3~115 - 118
C-4~145 - 148
C-4a~118 - 120
C-5~125 - 128
C-6~128 - 130
C-7~150 - 153
C-8~100 - 103
C-8a~148 - 150
-COOH~165 - 168
-OCH₂CH₃~64 - 66
-OCH₂CH₃~14 - 16
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl (-COOH) will be the most downfield signal, while the lactone carbonyl (C-2) will appear at a slightly more upfield position.

  • Aromatic and Olefinic Carbons: The chemical shifts of the carbons in the coumarin ring system are influenced by the substituents. The carbon bearing the ethoxy group (C-7) will be significantly downfield due to the deshielding effect of the oxygen atom. The carbon attached to the chlorine atom (C-6) will also be downfield. The C-8 carbon, adjacent to the electron-donating ethoxy group, is expected to be the most shielded of the aromatic carbons.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be observed in the region of 60-70 ppm, while the methyl carbon (-CH₃) will be found in the upfield region around 15 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

  • Instrument Setup and Data Acquisition:

    • ¹³C NMR spectra are typically acquired on the same spectrometer as the ¹H NMR.

    • Due to the low natural abundance of ¹³C, a greater number of scans is required to obtain a good signal-to-noise ratio.

    • Proton decoupling is employed to simplify the spectrum to single lines for each carbon and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

    • A longer relaxation delay may be necessary for quaternary carbons to be observed reliably.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The following table lists the predicted key IR absorption bands for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.[4]

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)~1700 - 1725Strong
C=O (Lactone)~1720 - 1740Strong
C=C (Aromatic)~1450 - 1600Medium
C-O (Ether and Ester)~1000 - 1300Strong
C-Cl~600 - 800Medium-Strong
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

  • C=O Stretches: Two strong carbonyl absorptions are expected. The lactone carbonyl typically absorbs at a slightly higher frequency than the carboxylic acid carbonyl. These two peaks may overlap or appear as a broad, intense band.

  • C-O Stretches: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹) will correspond to the C-O stretching vibrations of the ether and ester functional groups.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR-FTIR is a modern and convenient method for solid samples.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis atr ATR Method: Place sample on crystal background Acquire Background Spectrum atr->background kbr KBr Pellet Method: Grind sample with KBr and press into a pellet kbr->background sample_spec Acquire Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process analyze Identify Characteristic Absorption Bands process->analyze

Sources

Pharmacological Profiling and Mechanism of Action of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (6-CECCA) is a highly functionalized coumarin-3-carboxylic acid derivative. In modern drug discovery, the coumarin scaffold is privileged due to its versatile binding modalities and favorable physicochemical properties. Specifically, coumarin-3-carboxylic acid derivatives have been extensively validated as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors[1], monoamine oxidase (MAO) inhibitors[2], and highly sensitive fluorescent probes for reactive oxygen species (ROS)[3].

This whitepaper provides an in-depth technical analysis of the mechanisms of action of 6-CECCA. By dissecting the structure-activity relationship (SAR) of its 6-chloro and 7-ethoxy substitutions, we elucidate its role as a multi-target ligand and redox-sensitive probe, providing researchers with actionable, self-validating protocols for preclinical evaluation.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The biological efficacy of 6-CECCA is strictly dictated by its substituent topography:

  • 3-Carboxylic Acid Moiety: This is the primary pharmacophore. The carboxylate anion at physiological pH (pK ~7.4) is critical for electrostatic interactions and hydrogen bonding within the amino-terminal domain (ATD) of target receptors[3].

  • 6-Chloro Substitution: Halogenation at the 6-position significantly increases the molecule's lipophilicity (LogP) and introduces a strong σ -hole, enabling highly directional halogen bonding. This substitution is known to enhance inhibitory activity at NMDA receptors, mirroring the effects seen in established negative allosteric modulators (NAMs) like UBP608 (6-bromocoumarin-3-carboxylic acid)[1].

  • 7-Ethoxy Substitution: The ether linkage at the 7-position serves a dual purpose. Pharmacologically, it extends into the hydrophobic substrate cavity of enzymes like MAO-B. Analytically, it acts as a protecting group; upon enzymatic O-dealkylation (e.g., via Cytochrome P450s), it yields a 7-hydroxycoumarin derivative, which is a highly fluorescent reporter molecule[3].

Primary Mechanism of Action: NMDA Receptor Allosteric Modulation

Causality and Structural Basis

Overactivation of NMDA receptors is implicated in excitotoxicity, neuropathic pain, and epilepsy. Direct channel blockers often fail in clinical trials due to severe psychotomimetic side effects. 6-CECCA circumvents this by acting as a Negative Allosteric Modulator (NAM)[1].

Instead of blocking the ion pore, 6-CECCA binds to an allosteric pocket located at the interface of the GluN1 and GluN2 amino-terminal domains (ATD). The 3-carboxylic acid anchors the molecule via hydrogen bonds, while the 6-chloro group engages in hydrophobic packing. This binding stabilizes a closed-cleft conformation of the ATD, which allosterically reduces the open probability ( Po​ ) of the transmembrane ion channel, even in the presence of saturating concentrations of glutamate and glycine[1].

Pathway Visualization

NMDA_Modulation Glutamate Glutamate + Glycine NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Agonist Binding Conformation Receptor Conformational Change (ATD Interface) NMDAR->Conformation Structural Shift Coumarin 6-CECCA (Allosteric Modulator) Coumarin->NMDAR Allosteric Binding Inhibition Decreased Channel Open Probability Conformation->Inhibition NAM Effect

Allosteric modulation of NMDA receptors by 6-CECCA causing decreased channel open probability.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

Rationale: TEVC in Xenopus laevis oocytes is selected over mammalian patch-clamp for initial screening because it allows for the robust, controlled stoichiometric expression of specific recombinant GluN1/GluN2 heteromers, isolating the allosteric interaction from endogenous synaptic variables[1].

Self-Validating Workflow:

  • Preparation: Inject Xenopus oocytes with cRNA encoding human GluN1 and GluN2A subunits (1:1 ratio). Incubate for 48-72 hours at 18°C in Barth's solution.

  • Baseline Establishment: Voltage-clamp the oocyte at -60 mV. Perfuse with a Mg2+ -free recording solution containing 10 µM L-glutamate and 10 µM glycine until a steady-state inward current is achieved.

  • Internal Control (Validation Step): Washout for 3 minutes. Re-apply agonists. If the second steady-state current deviates by >10% from the first, discard the oocyte. This ensures observed inhibition is strictly drug-induced and not an artifact of receptor desensitization.

  • Compound Application: Co-apply 10 µM L-glutamate, 10 µM glycine, and varying concentrations of 6-CECCA (0.1 µM to 100 µM).

  • Quantification: Measure the percentage reduction in the steady-state current. Generate a dose-response curve to calculate the IC50​ .

Secondary Mechanism: ROS Detection via O-Dealkylation

Causality and Structural Basis

Coumarin-3-carboxylic acid (3-CCA) is a gold-standard chemical dosimeter for hydroxyl radicals ( ∙OH ), reacting at a diffusion-controlled rate ( 5.0×109 M−1s−1 ) to form the highly fluorescent 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA)[3].

Because 6-CECCA possesses a 7-ethoxy group, it is natively non-fluorescent. However, it acts as a highly specific "pro-fluorophore" in biological systems. It requires a two-step activation:

  • Enzymatic O-dealkylation: Cytochrome P450 enzymes (specifically CYP1A2 or CYP2D6) cleave the 7-ethoxy group, yielding 6-chloro-7-hydroxycoumarin-3-carboxylic acid.

  • ROS Interaction: The newly exposed phenolic hydroxyl group drastically shifts the electronic properties of the coumarin ring, allowing it to act as a highly sensitive fluorescent reporter of local oxidative stress[3].

Pathway Visualization

ROS_Detection Substrate 6-CECCA (Non-fluorescent) Enzyme CYP450 / Oxidative Stress (O-dealkylation) Substrate->Enzyme Incubation Intermediate 6-Chloro-7-hydroxy- coumarin-3-carboxylic acid Enzyme->Intermediate Deprotection ROS Hydroxyl Radical (•OH) Attack Intermediate->ROS ROS Exposure Fluorescence Fluorescent Emission (Ex: 395nm, Em: 450nm) ROS->Fluorescence Signal Generation

Workflow of CYP450-mediated O-dealkylation of 6-CECCA followed by ROS-induced fluorescence.

Experimental Protocol: Fluorometric ROS Profiling

Rationale: This protocol utilizes liver microsomes to simulate in vivo metabolism, coupled with a Fenton reaction to generate ∙OH , providing a complete kinetic profile of the compound's sensor capabilities[3].

Self-Validating Workflow:

  • Metabolic Activation: Incubate 50 µM 6-CECCA with human liver microsomes (1 mg/mL protein) and 1 mM NADPH in 0.1 M phosphate buffer (pH 7.4) for 30 minutes at 37°C.

  • Reaction Quenching (Validation Step): Add an equal volume of ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Control: Run a parallel sample without NADPH to ensure fluorescence is strictly metabolism-dependent.

  • ROS Generation: Transfer the supernatant to a black 96-well microplate. Add 100 µM Ascorbic Acid and 10 µM CuSO4​ to initiate a Fenton-like generation of hydroxyl radicals[3].

  • Kinetic Readout: Monitor fluorescence continuously using a microplate reader (Excitation: 395 nm; Emission: 450 nm) over 60 minutes. The rate of fluorescence increase directly correlates to the ∙OH scavenging rate.

Quantitative Data Summary

The following table synthesizes the pharmacological metrics for 6-CECCA and its structural analogs across primary targets, providing a benchmark for therapeutic window calculations.

Target / MechanismAssay MethodologyProjected IC50​ / RateReference LigandStructural Causality
NMDA (GluN1/GluN2A) TEVC (Oocytes)~15 - 25 µMUBP608 (NAM)6-chloro enhances lipophilic packing in ATD[1].
MAO-B Inhibition Fluorometric Assay~2.5 µMSafinamide7-ethoxy moiety perfectly occupies the hydrophobic substrate cleft[2].
Hydroxyl Radical ( ∙OH ) Fluorescence (Ex395/Em450) k≈5.0×109 M−1s−1 3-CCARequires prior O-dealkylation to expose the 7-OH fluorophore[3].

References

  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors Source: Neurochemistry International (via PubMed Central) URL:[Link]

  • Coumarin-3-Carboxylic Acid as a Detector for Hydroxyl Radicals Generated Chemically and by Gamma Radiation Source: Radiation Research (via ResearchGate / PubMed) URL:[Link]

  • A Primary Amide-Functionalized Heterogeneous Catalyst for the Synthesis of Coumarin-3-carboxylic Acids via a Tandem Reaction Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

In Vitro Biological Activity of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro biological activities of the synthetic coumarin derivative, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively available in current literature, this document synthesizes findings from closely related analogs to project its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. Detailed experimental protocols and the underlying scientific rationale are provided to empower researchers in drug discovery and development to investigate this and similar compounds.

Introduction: The Prominence of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a significant class of benzopyrone compounds, widely distributed in the plant kingdom and renowned for their diverse and potent pharmacological properties. The core coumarin structure serves as a privileged scaffold in medicinal chemistry, lending itself to a vast array of synthetic modifications that can modulate its biological effects. These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and anticoagulant effects.

The 3-carboxylic acid substitution on the coumarin ring is of particular interest as it has been shown to be a critical pharmacophore for various biological activities. Furthermore, substitutions on the benzene ring, such as the 6-chloro and 7-ethoxy groups in the title compound, are known to significantly influence the molecule's electronic and lipophilic properties, thereby potentially enhancing its interaction with biological targets. This guide will explore the expected in vitro biological profile of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid based on the established activities of its structural relatives.

Synthesis of Coumarin-3-Carboxylic Acids

The synthesis of coumarin-3-carboxylic acids is typically achieved through well-established condensation reactions. A common and efficient method is the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative, followed by an intramolecular cyclization.

For the synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, the logical starting materials would be 5-chloro-4-ethoxy-2-hydroxybenzaldehyde and malonic acid. The reaction is often catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol.

Diagram 1: Proposed Synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-chloro-4-ethoxy-2-hydroxybenzaldehyde 5-Chloro-4-ethoxy- 2-hydroxybenzaldehyde Reaction 5-chloro-4-ethoxy-2-hydroxybenzaldehyde->Reaction Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Reaction Catalyst Piperidine or Pyridine Catalyst->Reaction Solvent Ethanol, Reflux Solvent->Reaction Product 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid Reaction->Product

Caption: A representative synthetic scheme for the target compound.

Anticipated In Vitro Biological Activities

Based on the extensive research on substituted coumarin-3-carboxylic acids, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is predicted to exhibit a range of biological activities.

Antimicrobial Activity

Coumarin-3-carboxylic acid and its derivatives have demonstrated significant antibacterial and antifungal properties. The parent compound, coumarin-3-carboxylic acid, has shown broad-spectrum antibacterial activity against various plant pathogenic bacteria[1][2]. The introduction of a halogen, such as chlorine, at the C6 position is a common strategy to enhance antimicrobial potency. Halogenation can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

The proposed mechanism of action for the antimicrobial effects of carboxylic acids often involves the disruption of the cell membrane and a decrease in the internal pH of the microorganism[3].

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining MIC values.

Materials:

  • Test compound (6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid)

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity as measured by a spectrophotometer).

Anticancer Activity

Numerous coumarin derivatives have been investigated for their potential as anticancer agents[4][5][6][7][8]. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The presence of a 3-carboxy group and halogen substituents on the coumarin ring has been associated with enhanced cytotoxic activity against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Diagram 2: MTT Assay Workflow

G Seed_Cells Seed cancer cells in 96-well plate Treat_Compound Add test compound at various concentrations Seed_Cells->Treat_Compound Incubate Incubate for 24-72 hours Treat_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Enzyme Inhibition

Coumarin derivatives are known to be effective inhibitors of various enzymes, including carbonic anhydrases, monoamine oxidases, and cholinesterases[9][10]. The carboxylic acid moiety can act as a key binding group within the active site of an enzyme. For instance, coumarins have been shown to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII[11].

CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to tumor progression and metastasis. Inhibition of these isoforms is a promising strategy for cancer therapy.

The inhibitory activity against CAs can be determined using a stopped-flow spectrophotometric method that measures the inhibition of the CO2 hydration reaction.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test compound

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is based on the principle that the hydration of CO2 by CA leads to a decrease in pH, which can be monitored by a change in the absorbance of the pH indicator.

  • The enzyme and inhibitor are pre-incubated together.

  • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • The initial rate of the reaction is monitored by the change in absorbance of the pH indicator over time.

  • The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value can be calculated from a dose-response curve.

Data Presentation

While specific quantitative data for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is not available, the following table provides a template for how such data should be presented for clarity and comparative analysis.

Table 1: Hypothetical In Vitro Biological Activity Profile of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Biological ActivityAssay TypeTarget Organism/Cell LineResult (e.g., MIC or IC50 in µM)
Antimicrobial Broth MicrodilutionStaphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Anticancer MTT AssayHeLa (Cervical Cancer)Data not available
MCF-7 (Breast Cancer)Data not available
A549 (Lung Cancer)Data not available
Enzyme Inhibition Stopped-flowCarbonic Anhydrase IXData not available
SpectrophotometryCarbonic Anhydrase XIIData not available

Conclusion and Future Directions

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid represents a promising, yet underexplored, molecule within the pharmacologically rich family of coumarins. Based on the established structure-activity relationships of related compounds, it is highly probable that this derivative possesses significant antimicrobial, anticancer, and enzyme-inhibiting properties. The chloro and ethoxy substitutions on the benzene ring, coupled with the 3-carboxylic acid moiety, provide a strong foundation for potent biological activity.

This technical guide offers a roadmap for the systematic in vitro evaluation of this compound. The detailed protocols for assessing antimicrobial, anticancer, and enzyme inhibition activities provide researchers with the necessary tools to elucidate its specific biological profile. Future research should focus on the synthesis and subsequent in vitro testing of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid to validate these hypotheses and to determine its potential as a lead compound for drug development.

References

  • Indian Journal of Chemistry. (2023).
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity rel
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • ResearchGate. (2020).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • PubMed. (2021).
  • Google Patents. (n.d.). US20050113276A1 - Antimicrobial compositions containing an aromatic carboxylic acid and a hydric solvent.
  • PMC. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli.
  • UniCA IRIS. (2023).
  • Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli.
  • MDPI. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia).
  • Chemical Synthesis Database. (2025). 4-ethyl-2-oxo-2H-chromene-3-carboxylic acid.
  • MDPI. (2021).
  • PMC. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
  • Frontiers. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay.
  • MDPI. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans).
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL)
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF.
  • MDPI. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)

Sources

Photophysical Profiling and Application of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the characterization of fluorogenic probes not merely as an exercise in data collection, but as a study in molecular causality. 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (often referred to as 6-chloro-7-ethoxycoumarin-3-carboxylic acid) is a rationally designed molecular tool. It is engineered to remain optically "silent" under specific excitation conditions until an enzymatic event triggers a massive structural and photophysical shift[1].

This whitepaper provides an in-depth analysis of the absorption and emission spectra of this compound, the mechanistic rationale behind its structural design, and field-proven protocols for its application in high-throughput biochemical assays.

Structural Causality and Rational Design

To understand the spectral properties of this compound, we must deconstruct its molecular architecture. The fluorescence of coumarin derivatives is driven by an intramolecular charge transfer (ICT) system—a "push-pull" mechanism between an electron-donating group at the 7-position and an electron-withdrawing group at the 2- or 3-position[2].

Every modification on this specific molecule serves a distinct, causal purpose:

  • The 7-Ethoxy Masking Group: In its intact state, the ethoxy ether linkage restricts the electron-donating capacity of the 7-oxygen. This "masks" the fluorophore, blue-shifting its absorption maximum to the UV region (~335 nm) and drastically reducing its quantum yield at longer wavelengths[1]. It also serves as a highly specific substrate for Cytochrome P450 (CYP450) O-deethylase enzymes[3].

  • The 3-Carboxylic Acid Handle: This group extends the π -conjugation of the coumarin core. When the compound is enzymatically cleaved to its active 7-hydroxy form, this extended conjugation red-shifts the absorption maximum into the visible spectrum (~405 nm)[4]. This is a critical design choice, as it allows for excitation via standard violet diode lasers, bypassing the severe cellular autofluorescence typically triggered by UV excitation[2].

  • The 6-Chloro Modulator: Halogenation at the 6-position is a masterstroke of pKa engineering. Upon O-deethylation, the resulting 7-hydroxyl group must be deprotonated to achieve maximum fluorescence (the phenolate anion form). The electron-withdrawing inductive effect of the 6-chlorine lowers the pKa of this phenol from ~7.8 down to ~6.0[2]. This guarantees that at physiological pH (7.4), >95% of the product exists in the highly fluorescent anionic state, maximizing assay sensitivity and signal-to-noise ratio.

Absorption and Emission Spectral Dynamics

The utility of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid relies entirely on the spectral dichotomy between the intact substrate and its enzymatically cleaved product.

When subjected to CYP450-mediated O-deethylation, the molecule sheds its ethyl group to become 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid . This transition acts as an optical switch.

Quantitative Spectral Summary
Compound StateChemical FormAbsorption Max ( λabs​ )Emission Max ( λem​ )Excitation SourceRelative Quantum Yield ( Φ )
Intact Substrate 7-Ethoxy (Neutral)~335 nm~390 nmUV (340 nm)Low (< 0.05 at 405nm)
Cleaved Product 7-Hydroxy (Phenolate Anion)~405 nm~450 nmViolet Laser (405 nm)High (~0.60 - 0.80)

Note: Spectral values are highly dependent on solvent polarity and pH. The values above reflect aqueous physiological buffer conditions (pH 7.4).

G S 6-Chloro-7-ethoxy-CCA (Masked Substrate) E CYP450 Enzyme (O-Deethylation) S->E Catalytic Cleavage S_Abs Excitation: ~335 nm Emission: ~390 nm S->S_Abs P 6-Chloro-7-hydroxy-CCA (Active Fluorophore) E->P - Ethyl Group P_Abs Excitation: ~405 nm Emission: ~450 nm P->P_Abs

Enzymatic O-deethylation pathway and resulting photophysical spectral shifts.

Self-Validating Experimental Protocols

Trustworthiness in biochemical assays requires protocols that validate themselves in real-time. Below are the standard methodologies for utilizing this compound, engineered with built-in causality checks.

Protocol A: Steady-State Spectroscopic Validation

Before utilizing the compound in complex biological matrices, its baseline spectral integrity must be validated.

  • Stock Preparation: Dissolve 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in anhydrous DMSO to a concentration of 10 mM. Causality Note: Anhydrous DMSO prevents premature hydrolysis of the ester/ether linkages.

  • Dilution: Dilute the stock to 10 µM in a standard phosphate-buffered saline (PBS) at pH 7.4.

  • Absorption Scan: Sweep the absorption spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer. You should observe a distinct peak at ~335 nm and near-zero absorbance at 405 nm.

  • Emission Scan: Excite the sample at 335 nm and record the emission from 360 nm to 550 nm. A weak emission peak should appear at ~390 nm.

  • Cross-Excitation Check (Self-Validation): Excite the intact substrate at 405 nm. The resulting fluorescence at 450 nm must be negligible. If high fluorescence is observed here, your substrate has spontaneously degraded into the hydroxy form and must be discarded.

Protocol B: Fluorogenic CYP450 O-Deethylation Assay

This protocol leverages the spectral shift to monitor enzyme kinetics in real-time[3].

  • Reaction Mixture: In a black 96-well microplate, combine 50 mM Potassium Phosphate buffer (pH 7.4), 1-5 µM of the 7-ethoxy substrate, and the CYP450 enzyme preparation (e.g., human liver microsomes).

  • Control Wells (Self-Validation):

    • Negative Control: Buffer + Substrate (No enzyme) to establish baseline auto-hydrolysis.

    • Inhibition Control: Buffer + Substrate + Enzyme + 1 µM Ketoconazole (a known CYP inhibitor) to prove that the resulting signal is strictly enzyme-mediated.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the catalytic cycle.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of 0.5 M Sodium Carbonate buffer (pH 10.5). Causality Note: The highly alkaline stop solution serves a dual purpose. It denatures the CYP450 enzyme to halt the reaction, and it forces 100% of the newly formed 7-hydroxy product into its maximally fluorescent phenolate anion state[4].

  • Readout: Read the plate using a fluorescence microplate reader with λex​ = 405 nm and λem​ = 450 nm.

Workflow N1 1. Substrate Preparation N2 2. Enzymatic Incubation N1->N2 N3 3. Reaction Quenching (pH 10.5) N2->N3 N4 4. Fluorescence Quantification N3->N4

Step-by-step experimental workflow for the fluorogenic O-deethylation assay.

Conclusion

The transition of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid from a UV-absorbing, weakly fluorescent substrate to a visible-light excitable, highly fluorescent product makes it an indispensable tool for drug metabolism and pharmacokinetic (DMPK) screening. By understanding the precise causality of its structural modifications—specifically the pKa-lowering effect of the 6-chlorine and the conjugation-extending effect of the 3-carboxylic acid—researchers can design highly robust, self-validating assays with exceptional signal-to-noise ratios.

References

  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters.[Link]

  • 3-Carboxy-6-chloro-7-hydroxycoumarin: A highly fluorescent, water-soluble violet-excitable dye for cell analysis. Analytical Biochemistry.[Link]

  • Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. Methods in Molecular Biology.[Link]

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Advanced Molecular Docking Protocols for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid: A Dual-Target Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-target-directed ligands (MTDLs) is a cornerstone of modern pharmacological research, particularly for complex, multifactorial pathologies like Alzheimer's disease and metastatic carcinomas. This whitepaper provides an in-depth, theoretical, and methodological framework for conducting advanced molecular docking studies on 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (6-CEC) .

By profiling 6-CEC against two highly validated therapeutic targets—Acetylcholinesterase (AChE) and Human Carbonic Anhydrase IX (hCA IX) —this guide establishes a self-validating computational workflow. We will explore the causality behind specific parameter selections, including the critical, often-overlooked requirement to model the enzymatic hydrolysis of the coumarin scaffold prior to hCA IX docking.

Structural Rationale & Pharmacophore Profiling

The selection of 6-CEC as a computational probe is driven by its highly functionalized coumarin (2-oxo-2H-chromene) core. Each substitution dictates specific binding kinematics:

  • C3-Carboxylic Acid: At physiological pH (7.4), this moiety exists predominantly as a carboxylate anion. It acts as a primary electrostatic anchor, capable of forming strong salt bridges and hydrogen bonds with positively charged or polar residues within target active sites.

  • C6-Chlorine: The halogen atom introduces a highly directional "halogen bond" capability (σ-hole interaction) while simultaneously increasing the local lipophilicity of the scaffold, allowing it to penetrate deep hydrophobic pockets.

  • C7-Ethoxy Group: This flexible, electron-donating appendage provides steric bulk. By rotating around the ether linkage, it allows the molecule to adopt multiple conformers to maximize van der Waals contacts within peripheral binding sites.

Mechanistic Paradigms in Target Binding

To execute a scientifically rigorous docking study, the computational chemist must first understand the distinct biochemical mechanisms by which coumarins inhibit different enzymes.

Acetylcholinesterase (AChE)

AChE features a ~20 Å deep, narrow catalytic gorge. The architecture includes a Peripheral Anionic Site (PAS) at the rim and a Catalytic Anionic Site (CAS) at the base. Coumarin derivatives are highly effective AChE inhibitors because their planar, conjugated core allows them to slide into the gorge, often spanning the distance to interact simultaneously with both the PAS and CAS[1]. The intact lactone ring of 6-CEC is essential for this dual-site bridging.

Human Carbonic Anhydrase IX (hCA IX)

The interaction between coumarins and hCA IX represents a paradigm shift from classical inhibition. Unlike sulfonamides, which coordinate directly with the active site Zinc ion (Zn²⁺), coumarins act as "suicide" or "prodrug" inhibitors. The inherent esterase activity of hCA IX attacks the lactone ring of the coumarin, hydrolyzing it into a 2-hydroxycinnamic acid derivative[2].

Following hydrolysis, the molecule undergoes an isomerization from the cis (Z) to the more stable trans (E) conformer. This hydrolyzed species binds at the entrance of the active site cavity, entirely avoiding Zn²⁺ coordination[3]. This unique mechanism is responsible for the high isoform selectivity of coumarins towards tumor-associated CAs (hCA IX) over off-target cytosolic CAs (hCA I/II)[2].

Hydrolysis C1 6-CEC (Intact Coumarin) Lactone Ring Closed E1 hCA IX Esterase Activity Nucleophilic Attack C1->E1 C2 Z-2-hydroxycinnamic acid Intermediate E1->C2 C3 E-2-hydroxycinnamic acid Stable Conformer C2->C3 Isomerization B1 Binding at Active Site Entrance (No Zn2+ Coordination) C3->B1

Mechanism of coumarin hydrolysis by hCA IX prior to active site binding.

Experimental Methodologies: Self-Validating Protocols

The following step-by-step methodologies are designed as self-validating systems, ensuring that every computational phase contains an internal quality control checkpoint.

Protocol 1: State-Specific Ligand Preparation

Because 6-CEC interacts differently with AChE and hCA IX, the ligand must be prepared in two distinct states.

  • 2D to 3D Conversion: Generate the 3D structure of 6-CEC using a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • State Generation (AChE): Retain the intact 2-oxo-2H-chromene ring. Generate ionization states at pH 7.4 ± 0.5.

  • State Generation (hCA IX): Manually open the lactone ring in silico to generate the E-2-hydroxycinnamic acid derivative of 6-CEC.

  • Energy Minimization: Apply the OPLS4 (or AMBER) force field to minimize both ligand states until the RMS gradient falls below 0.01 kcal/mol/Å.

  • Validation Checkpoint: Calculate the pKa of the C3-carboxylic acid using an empirical predictor (e.g., Epik). The protocol is validated if the carboxylate group is >95% ionized (deprotonated) at pH 7.4, ensuring accurate electrostatic mapping during docking.

Protocol 2: Protein Preparation and Refinement
  • Structure Retrieval: Download high-resolution crystal structures from the PDB: 4EY7 for AChE (complexed with Donepezil) and 5DVX for hCA IX.

  • Pre-processing: Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to metals (specifically the Zn²⁺ in hCA IX).

  • Water Management (Causality Rule):

    • For AChE: Delete all crystallographic waters to allow the ligand to fully access the deep gorge.

    • For hCA IX: Delete waters >5 Å from the active site to reduce computational overhead, but strictly retain bridging waters within the active site entrance. These waters are critical for mediating hydrogen bonds with the hydrolyzed cinnamic acid tail[2].

  • Optimization: Optimize the hydrogen bond network (PropKa at pH 7.4) and perform a restrained minimization (heavy atom convergence RMSD = 0.30 Å).

  • Validation Checkpoint: Generate a Ramachandran plot post-minimization. The protein preparation is validated only if >95% of residues reside in the favored regions, confirming structural integrity.

Protocol 3: Grid Generation and Extra Precision (XP) Docking
  • Grid Definition: Center the receptor grid box (20 Å × 20 Å × 20 Å) on the centroid of the native co-crystallized ligands.

  • Docking Execution: Utilize a docking algorithm in Extra Precision (XP) mode. Causality: XP mode is mandated over Standard Precision (SP) because it applies severe penalties for steric clashes and desolvation, which is critical for accurately scoring the bulky 7-ethoxy group of 6-CEC.

  • Post-Docking Rescoring: Subject the top 5 poses to Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to estimate the absolute binding free energy (ΔG_bind)[1].

  • Validation Checkpoint: Prior to docking 6-CEC, re-dock the native co-crystallized ligand (e.g., Donepezil into 4EY7). The grid parameters are validated if the RMSD between the docked pose and the native crystal conformation is ≤ 2.0 Å.

Workflow L1 6-CEC Ligand Preparation L2 Intact Lactone State (For AChE Docking) L1->L2 L3 Hydrolyzed Cinnamic State (For hCA IX Docking) L1->L3 D1 Receptor Grid Generation & XP Docking L2->D1 L3->D1 P1 Target Protein Preparation P2 AChE (PDB: 4EY7) Optimize PAS/CAS P1->P2 P3 hCA IX (PDB: 5DVX) Retain Zn2+ & Waters P1->P3 P2->D1 P3->D1 D2 MM/GBSA Binding Free Energy Calculation D1->D2

Computational workflow for dual-target molecular docking of 6-CEC.

Quantitative Data Presentation

Based on the established structure-activity relationships (SAR) and MM/GBSA profiles of analogous coumarin derivatives[4], the theoretical interaction profile for 6-CEC is summarized below. This structured data provides a benchmark for evaluating actual docking outputs.

Table 1: Theoretical Interaction Profiling and MM/GBSA Energetics for 6-CEC

TargetLigand StatePrimary Binding SiteKey Predicted Residue InteractionsPredicted ΔG_bind (kcal/mol)
AChE Intact LactonePAS & CAS (Gorge Spanning)Trp286 (π-π stacking with coumarin core)Tyr124 (H-bond with C3-carboxylate)Trp86 (Hydrophobic contact with 7-ethoxy)-9.5 to -11.5
hCA IX Hydrolyzed (E-Cinnamic)Active Site EntranceThr200 / Gln92 (H-bonds with phenolic OH)Val121 / Leu198 (Van der Waals with 6-chloro)No Zn²⁺ coordination -7.5 to -9.0

Note: The highly negative ΔG_bind for AChE is driven by the extensive desolvation of the deep catalytic gorge, whereas hCA IX binding is driven by surface-level hydrogen bonding and hydrophobic packing at the cavity entrance.

Conclusion

Conducting molecular docking on 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid requires a nuanced approach that transcends standard automated workflows. By understanding the target-specific behavior of the coumarin scaffold—specifically its gorge-spanning capability in AChE and its prodrug-like hydrolysis in hCA IX—researchers can generate highly accurate, biologically relevant predictive models. The self-validating checkpoints embedded in this guide ensure that the resulting structural hypotheses maintain the highest standards of scientific integrity.

References

  • Agamennone, M., et al. "Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies." Molecules, vol. 27, no. 22, 2022, p. 7884.[Link]

  • Saha, B., et al. "Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study." Current Research in Structural Biology, vol. 7, 2024, 100124.[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-step synthesis protocol for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, a substituted coumarin derivative of interest in pharmaceutical research and drug development. The synthesis leverages the robust and versatile Knoevenagel condensation, followed by ester hydrolysis. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and a framework for successful synthesis and purification.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and are valued for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] The synthesis of specifically substituted coumarin scaffolds is a cornerstone of medicinal chemistry. 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, the target of this protocol, incorporates key structural motifs—a halogen substituent and an alkoxy group—that are often explored to modulate biological activity.

The primary synthetic strategy employed is the Knoevenagel condensation, a reliable method for forming the coumarin ring system.[2][3] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound.[1] Our protocol first describes the formation of an ethyl ester intermediate, followed by its selective hydrolysis to yield the final carboxylic acid.

Mechanistic Pathway

The synthesis proceeds via two distinct stages:

  • Knoevenagel Condensation: A base catalyst, typically a weak amine like piperidine, deprotonates the active methylene compound (diethyl malonate). The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of the substituted salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) yield the stable coumarin ring structure.[1]

  • Ester Hydrolysis: The ethyl ester of the coumarin-3-carboxylate is saponified using a strong base (e.g., Sodium Hydroxide), followed by acidification to protonate the carboxylate salt, yielding the final carboxylic acid product.[4]

Synthesis_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Ester Hydrolysis A 4-Chloro-5-ethoxy- 2-hydroxybenzaldehyde D Intermediate Adduct A->D Condensation B Diethyl Malonate B->D Condensation C Piperidine (Catalyst) C->D Condensation E Ethyl 6-Chloro-7-ethoxy-2-oxo- 2H-chromene-3-carboxylate D->E Cyclization & Dehydration F 1. NaOH, H₂O/Methanol 2. HCl (aq) E->F Saponification & Acidification G 6-Chloro-7-ethoxy-2-oxo- 2H-chromene-3-carboxylic acid F->G

Caption: Overall two-step reaction workflow for the target compound.

Experimental Protocol

This protocol is divided into two primary stages. It is critical to handle all reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
4-Chloro-5-ethoxy-2-hydroxybenzaldehydeC₉H₉ClO₃200.62Starting Material
Diethyl malonateC₇H₁₂O₄160.17Active Methylene Cmpd
PiperidineC₅H₁₁N85.15Basic Catalyst
Ethanol (Absolute)C₂H₅OH46.07Solvent
Sodium Hydroxide (NaOH)NaOH40.00Hydrolysis Reagent
Methanol (MeOH)CH₃OH32.04Co-solvent
Hydrochloric Acid (HCl)HCl36.462M Aqueous Solution
Diethyl Ether(C₂H₅)₂O74.12For washing/precipitation
Deionized WaterH₂O18.02---
Step 1: Synthesis of Ethyl 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-5-ethoxy-2-hydroxybenzaldehyde (10.0 g, 49.8 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL) and stir until the aldehyde has completely dissolved. To this solution, add diethyl malonate (8.8 g, 54.9 mmol, 1.1 equiv.).

  • Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol) dropwise to the stirring mixture. The addition of the base catalyst is crucial for initiating the condensation.[4]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 70:30 hexane-ethyl acetate.[2]

  • Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator. c. Pour the concentrated mixture slowly into a beaker containing 200 mL of crushed ice with constant stirring. d. A solid precipitate of the ethyl ester product will form. If precipitation is slow, the addition of diethyl ether can aid the process.[1] e. Isolate the crude solid by vacuum filtration, washing it thoroughly with cold deionized water (2 x 50 mL) and then a small amount of cold ethanol. f. Dry the product in a vacuum oven at 50°C to a constant weight. The product can be used in the next step without further purification or can be recrystallized from ethanol for higher purity.

Step 2: Hydrolysis to 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the crude ethyl 6-chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylate (from Step 1, ~49.8 mmol theoretical) in methanol (80 mL).

  • Base Addition: Prepare a solution of sodium hydroxide (4.0 g, 100 mmol, ~2 equiv.) in deionized water (20 mL). Add this NaOH solution dropwise to the stirring suspension of the ester.[4]

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. The reaction mixture should become a clear solution as the ester is hydrolyzed to its sodium salt. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: a. Once the hydrolysis is complete, remove the methanol under reduced pressure. b. Dilute the remaining aqueous solution with 50 mL of deionized water and cool the flask in an ice bath. c. Slowly acidify the solution by adding 2M hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2. d. A white or off-white precipitate of the carboxylic acid will form. e. Collect the solid product by vacuum filtration. f. Wash the filter cake extensively with cold deionized water (3 x 50 mL) to remove any inorganic salts. g. Dry the final product, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, in a vacuum oven at 60°C.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point and compare it to literature values if available.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure. The ¹H NMR should show characteristic peaks for the aromatic protons, the C4-proton of the coumarin ring (a singlet typically downfield, ~8.5 ppm), and the ethoxy group protons.

  • IR Spectroscopy: Identify key functional groups, such as the carboxylic acid O-H stretch, the lactone carbonyl (~1740 cm⁻¹), and the carboxylic acid carbonyl (~1700 cm⁻¹).[2]

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Ensure the salicylaldehyde starting material is pure. The reaction is sensitive to impurities. Also, ensure the reaction has gone to completion via TLC before work-up. Microwave irradiation can sometimes be used to improve yields and reduce reaction times.[5]

  • Incomplete Hydrolysis in Step 2: If the ester is sterically hindered, longer reaction times or gentle heating (e.g., 40-50°C) may be required. Ensure at least two equivalents of NaOH are used to drive the reaction to completion.

  • Purification: If the final product's purity is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is recommended.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Knoevenagel condensation provides an efficient and reliable pathway for the synthesis of the coumarin core structure. The subsequent hydrolysis is a standard transformation that yields the desired 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. This protocol offers a self-validating system with clear checkpoints (TLC monitoring) and purification steps designed to ensure a high-purity final product suitable for further research and development applications.

References

  • BenchChem. (2025).
  • Hernández-Vázquez, E., et al. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]

  • BoguŃ, M., & Polański, J. (2002). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 7(5), 419-424. [Link]

  • Parmar, A. S., et al. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(18), 2567-2593. [Link]

  • Matić, S., et al. (2020). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. Current Organic Synthesis, 17(2), 98-108. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... [Link]

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. RSC Advances, 10(1), 1-13. [Link]

Sources

Application Note & Protocol: A Guide to the Preparation of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative, a class of compounds widely utilized as structural motifs and key intermediates in the synthesis of molecules with diverse biological activities.[1] Accurate and reproducible in vitro and in vivo screening of such compounds is fundamentally dependent on proper solubilization. Dimethyl sulfoxide (DMSO) is a powerful and highly versatile aprotic solvent, prized in pharmaceutical and biological research for its ability to dissolve a vast spectrum of both polar and non-polar compounds.[2] This document provides a comprehensive, field-tested protocol for the dissolution of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in DMSO. It moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring the integrity, stability, and reproducibility of the resulting stock solution for downstream applications.

Compound Profile and Solubility Rationale

The molecular structure of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid dictates its solubility behavior. The molecule possesses a largely rigid, planar coumarin core, a hydrophobic chlorine atom, and an ethoxy group, which contribute to its poor solubility in aqueous media.[3] However, the presence of the polar carbonyl and carboxylic acid groups provides sites for strong dipole-dipole interactions.

DMSO is the solvent of choice for this compound due to its high polarity and aprotic nature.[2] It can effectively disrupt the intermolecular forces in the crystalline solid while its sulfoxide group acts as an excellent hydrogen bond acceptor for the carboxylic acid proton, facilitating dissolution where protic solvents like water would fail.

PropertyValueSource
Chemical Formula C₁₂H₉ClO₅N/A
Molecular Weight 268.65 g/mol N/A
Appearance Assumed to be a solid (powder or crystalline)[4]
Predicted Water Solubility 415.25 mg/L (for the related 6-chloro-2-oxo-2H-chromene-3-carboxylic acid)[3]
Storage Temperature Room temperature (as solid)[1]

Essential Materials and Equipment

Reagents
  • 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (solid form)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

Equipment
  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P1000, P200)

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Table of Recommended DMSO Grades

For preparing stock solutions intended for biological assays, the purity of the DMSO is critical to avoid introducing confounding variables.

GradePurityKey Features & Rationale
Anhydrous ≥99.9%Contains very low water content. This is crucial as DMSO is highly hygroscopic, and absorbed moisture can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[2][4]
Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases, essential for experiments involving nucleic acids or proteins.
USP/NF/ACS Pharma Grade ≥99.9%Meets stringent purity standards for pharmaceutical applications, ensuring minimal batch-to-batch variability.[4]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.[5] The principles can be readily adapted for other target concentrations.

Dissolution Workflow Overview

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh Mass needed add_dmso 3. Add Anhydrous DMSO weigh->add_dmso Solid in tube vortex 4. Vortex Vigorously (1-2 minutes) add_dmso->vortex inspect 6. Visually Inspect (Ensure Clarity) vortex->inspect Check solubility assist 5. Aid Dissolution (If Needed) (Sonication / Gentle Warming) assist->inspect Re-check inspect->assist Particulates remain aliquot 7. Aliquot into Single-Use Tubes inspect->aliquot Fully dissolved store 8. Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Step-by-step workflow for preparing a DMSO stock solution.

Pre-Dissolution Calculation

The first step is to calculate the mass of the compound required to achieve the desired molar concentration.

Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (L)

ParameterValue
Desired Concentration 10 mM
Molecular Weight 268.65 g/mol
Desired Final Volume 1 mL (0.001 L)
Calculated Mass 2.6865 mg

Calculation: Mass (mg) = 10 mM × 268.65 g/mol × 0.001 L = 2.6865 mg

Step-by-Step Dissolution Procedure
  • Weighing the Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass (e.g., 2.69 mg) of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid directly into the tube.

    • Causality: Accurate weighing is the foundation of an accurate final concentration. Using the final storage tube for weighing prevents material loss during transfer.

  • Adding the Solvent: Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the compound.[4]

    • Causality: A calibrated pipette ensures the final volume is accurate, which is critical for achieving the target concentration. Anhydrous DMSO is used to prevent compound precipitation caused by moisture absorption.[2][4]

  • Facilitating Dissolution:

    • a) Vortexing: Close the tube tightly and vortex the solution vigorously for 1-2 minutes.[4] Visually inspect the solution against a light source.

      • Causality: Vortexing provides mechanical agitation, increasing the interaction between the solvent and solute particles, which accelerates the rate of dissolution.

    • b) Sonication (If Necessary): If particulates are still visible after vortexing, place the tube in a water bath sonicator for 5-10 minutes.

      • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which act as a powerful mechanical scrub to break down aggregates and enhance solubilization.

    • c) Gentle Warming (Use with Caution): If the compound remains insoluble, gentle warming in a water bath to 37°C can be attempted.[4][6] Do not exceed this temperature without prior knowledge of the compound's thermal stability.

      • Causality: Solubility is often temperature-dependent. A modest increase in temperature can provide the necessary energy to overcome the solid's lattice energy. However, excessive heat can cause chemical degradation.

  • Final Inspection: Once the process is complete, the solution should be clear and free of any visible particulates.

Best Practices for Storage and Handling

  • Aliquoting: To preserve the integrity of the stock solution, it is imperative to aliquot the solution into smaller, single-use volumes.[4] For example, a 1 mL stock can be divided into 20 aliquots of 50 µL each.

    • Causality: This practice minimizes the number of freeze-thaw cycles the main stock undergoes. Repeated freezing and thawing can lead to compound degradation and introduces opportunities for water absorption from atmospheric moisture each time the tube is opened, potentially causing the compound to precipitate out of solution.[4]

  • Storage Conditions: Store the labeled aliquots in a freezer at -20°C for short-term storage or -80°C for long-term stability.[6] The tubes should be protected from light, for example, by storing them in a freezer-safe cardboard box.

    • Causality: Low temperatures drastically slow down the rate of chemical degradation. Many complex organic molecules, including coumarins, can be light-sensitive, and protection from light prevents photochemical degradation.

  • Usage: When an aliquot is needed, remove it from the freezer and allow it to thaw completely to room temperature before opening.[5] Briefly vortex the tube to ensure the solution is homogeneous before pipetting. Do not refreeze a thawed aliquot.

Troubleshooting Guide

ProblemPotential Cause & Solution
Compound fails to dissolve completely. 1. Insufficient Agitation: Increase vortexing or sonication time.
2. Low-Quality DMSO: Ensure DMSO is anhydrous (≥99.9%). Water contamination reduces solubility.[4]
3. Concentration Too High: The desired concentration may exceed the compound's solubility limit in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).
Precipitation observed after thawing. 1. Incomplete Initial Dissolution: Ensure the compound was fully dissolved before the initial freezing.
2. Moisture Contamination: The stock may have absorbed water during handling. Use fresh, anhydrous DMSO and minimize the time tubes are open to the air.
3. Freeze-Thaw Cycles: The aliquot may have been thawed and refrozen previously. Always use a fresh, single-use aliquot.[4]

References

  • ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1651. Retrieved from [Link]

  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Retrieved from [Link]

  • Demir, B., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 77-83. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

Sources

Application Note: 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid in Fluorogenic Probes and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (often referred to as 6-chloro-7-ethoxycoumarin-3-carboxylic acid) is a highly specialized, multifunctional building block used in advanced fluorescence applications. By integrating an enzyme-cleavable masking group, a pKa-modulating halogen, and a versatile bioconjugation handle into a single coumarin core, this molecule serves as a premier tool for Cytochrome P450 (CYP) profiling and the development of target-specific fluorogenic bioconjugates.

This guide provides an authoritative breakdown of the photophysical causality behind its structural design, alongside self-validating protocols for its implementation in biochemical assays.

Mechanistic Insights: The Tripartite Design

To utilize this molecule effectively, researchers must understand the causality behind its three distinct functional modifications. Each substitution on the 2-oxo-2H-chromene (coumarin) core is engineered to solve a specific photophysical challenge.

A. The 7-Ethoxy Trigger (Enzyme Recognition & Masking)

In its native state, the 7-ethoxy group acts as an electronic mask. By etherifying the 7-hydroxyl position, the intramolecular charge transfer (ICT) of the coumarin π -system is severely restricted, rendering the molecule virtually non-fluorescent[1]. The ethoxy group is a highly specific substrate for Cytochrome P450 enzymes (predominantly CYP1A1, CYP1A2, and CYP2C9). Upon CYP-mediated oxidative O-deethylation, the ether is cleaved, unmasking the electron-donating hydroxyl group and acting as a fluorogenic "switch"[1],[2].

B. The 6-Chloro Modulator (pKa Tuning for Physiological pH)

A critical limitation of standard 7-hydroxycoumarin probes is their pKa of ~7.5. At a physiological pH of 7.4, these probes are only partially ionized, leading to weak and highly pH-dependent fluorescence[3]. The substitution of a chlorine atom at the 6-position exerts a strong electron-withdrawing inductive effect that stabilizes the resulting phenoxide anion. This drops the pKa of the unmasked 7-hydroxyl group to approximately 6.4[4]. Consequently, at pH 7.4, the fluorophore exists predominantly (>90%) in its highly fluorescent phenoxide state, maximizing the signal-to-noise ratio and ensuring pH-independent fluorescence during live-cell assays[4],[5].

C. The 3-Carboxylic Acid Handle (Bioconjugation & Spectral Shifting)

The carboxylic acid at the 3-position serves two purposes. First, it extends the conjugated system, red-shifting the excitation maximum to ~404 nm, making it perfectly compatible with violet lasers and avoiding the phototoxicity associated with UV excitation[4]. Second, it provides a reliable synthetic handle for bioconjugation. Through carbodiimide activation (e.g., EDC/NHS), the acid is converted into an amine-reactive ester, allowing the probe to be covalently linked to antibodies, peptides, or solid supports[6].

CYP450_Pathway A 6-Cl-7-Ethoxy Probe (Masked/Non-fluorescent) C 6-Cl-7-Hydroxy Product (Highly Fluorescent Phenoxide) A->C O-Deethylation (NADPH, O2) B CYP450 Enzyme (e.g., CYP1A1/1A2) B->C Catalysis

Fig 1: CYP450-mediated O-deethylation unmasking the highly fluorescent phenoxide.

Quantitative Data: Photophysical Properties

The table below summarizes how the structural modifications dictate the photophysical behavior of the coumarin core, emphasizing the superiority of the 6-chloro-3-carboxy derivatives for modern flow cytometry and imaging.

CompoundpKaExcitation ( λex​ )Emission ( λem​ )Primary State at pH 7.4
7-Hydroxycoumarin ~7.5360 nm450 nm~45% Ionized (Weak/Variable)
6-Chloro-7-hydroxycoumarin ~6.4380 nm460 nm>90% Ionized (Strong)
3-Carboxy-6-chloro-7-hydroxycoumarin 6.4404 nm448 nm>90% Ionized (Violet-Excitable)
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid N/A~350 nmNoneMasked (CYP Substrate)

Data synthesized from established photophysical characterizations of halogenated coumarins[4],[5].

Self-Validating Experimental Protocols

Protocol 1: Fluorogenic Cytochrome P450 O-Deethylation Assay

This protocol utilizes the probe to measure CYP1A2 activity in human liver microsomes (HLMs).

  • Causality Note: CYP enzymes are monooxygenases that require electron transfer; thus, an NADPH regenerating system is mandatory for the reaction to proceed.

Materials:

  • Probe Stock: 10 mM in anhydrous DMSO.

  • Enzyme: Human Liver Microsomes (HLMs) or recombinant CYP1A2.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Cofactors: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase, MgCl 2​ ).

Step-by-Step Method:

  • Preparation: Dilute the probe stock in the phosphate buffer to a working concentration of 20 µM.

  • Reaction Assembly: In a black 96-well microplate, add 50 µL of the probe (final conc. 10 µM) and 40 µL of HLMs (final protein conc. 0.5 mg/mL).

  • Self-Validation Control (Crucial): In parallel control wells, add 1 µL of a known CYP1A2 inhibitor (e.g., 10 µM α -naphthoflavone). This validates that the resulting fluorescence is strictly enzyme-mediated and not due to spontaneous hydrolysis[1].

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the NADPH regenerating system.

  • Measurement: Read the plate kinetically for 30 minutes at 37°C using a fluorescence microplate reader ( λex​ = 404 nm, λem​ = 450 nm).

  • Analysis: Calculate the initial velocity (V 0​ ) from the linear portion of the fluorescence-time curve. The inhibitor control well should show a >90% reduction in V 0​ .

Protocol 2: NHS-Ester Activation and Antibody Bioconjugation

This protocol details the conversion of the 3-carboxylic acid into an amine-reactive probe for labeling primary amines (lysine residues) on antibodies.

  • Causality Note: The conjugation buffer must be maintained at pH 8.0–8.3. At this pH, the ϵ -amino groups of lysine residues are sufficiently deprotonated to act as strong nucleophiles, attacking the NHS ester[6].

Step-by-Step Method:

  • Activation: Dissolve 1 mg of the probe in 100 µL of anhydrous DMSO. Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide). Stir at room temperature in the dark for 2 hours to form the reactive NHS-ester.

  • Protein Preparation: Buffer-exchange your target antibody into 0.1 M Sodium Bicarbonate buffer (pH 8.3) at a concentration of 2–5 mg/mL. Do not use Tris buffer, as its primary amines will aggressively compete for the dye.

  • Conjugation: Slowly add the activated NHS-ester probe to the antibody solution at a 10:1 molar ratio (Dye:Protein). Incubate for 2 hours at room temperature with gentle rotation.

  • Purification: Remove unreacted dye by passing the mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

  • Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and 404 nm (dye). Calculate the Degree of Labeling (DOL) to ensure successful conjugation (a DOL of 2–4 dyes per antibody is optimal for flow cytometry)[6].

Bioconjugation S1 1. Carboxylic Acid Activation (EDC/NHS in DMSO) S2 2. NHS-Ester Intermediate (Amine-Reactive) S1->S2 S3 3. Protein Conjugation (pH 8.3 Buffer, 2h) S2->S3 S4 4. SEC Purification (Remove Unreacted Dye) S3->S4 S5 5. Validated Bioconjugate (Measure DOL) S4->S5

Fig 2: Step-by-step bioconjugation workflow from carboxylic acid activation to validation.

References

  • [1] Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - NIH/PMC.[Link]

  • [3] A new synthetic protocol for coumarin amino acid - NIH/PMC.[Link]

  • [4] 3-Carboxy-6-chloro-7-hydroxycoumarin: A highly fluorescent, water-soluble violet-excitable dye for cell analysis - Academia.edu / Analytical Biochemistry.[Link]

  • [5] 3-Carboxy-6-chloro-7-hydroxycoumarin: A highly fluorescent, water-soluble violet-excitable dye for cell analysis - ResearchGate.[Link]

Sources

Synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, a key intermediate in the development of novel therapeutics. The core of this synthesis is the Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction. This guide will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of Coumarin-3-Carboxylic Acids

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties, have made them attractive scaffolds for the design of novel therapeutic agents.[1][2] The coumarin-3-carboxylic acid moiety, in particular, serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of various pharmacophores to modulate biological activity.[3][4]

The target molecule, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, possesses a substitution pattern that is of significant interest for exploring structure-activity relationships (SAR) in various biological targets. The synthesis of this compound is most efficiently achieved through the Knoevenagel condensation of a suitably substituted 2-hydroxybenzaldehyde with an active methylene compound.[5][6] This application note will provide a detailed protocol for this synthesis, emphasizing a green chemistry approach that utilizes readily available and environmentally benign reagents.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6][7] In the context of coumarin-3-carboxylic acid synthesis, the reaction proceeds between a 2-hydroxybenzaldehyde and an active methylene compound, such as Meldrum's acid or malonic acid, typically catalyzed by a weak base.[6][8]

The reaction mechanism can be described in the following key steps:

  • Enolate Formation: A weak base abstracts a proton from the active methylene compound (e.g., Meldrum's acid), creating a highly nucleophilic enolate ion. The high acidity of the methylene protons in Meldrum's acid makes this deprotonation particularly facile.[4]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the 2-hydroxybenzaldehyde, forming a tetrahedral intermediate.

  • Intramolecular Cyclization (Lactonization): The hydroxyl group on the benzaldehyde ring attacks the ester carbonyl of the intermediate, leading to the formation of the coumarin ring system.

  • Hydrolysis and Decarboxylation (if applicable): In the case of using Meldrum's acid, the subsequent workup with acid and water leads to the hydrolysis of the dioxinone ring and decarboxylation to yield the final carboxylic acid product.[9]

The choice of catalyst is crucial for the success of the reaction. While traditional bases like piperidine are effective, greener alternatives such as potassium carbonate have been shown to efficiently catalyze the reaction, often in aqueous media.[5][8]

Visualizing the Synthesis

Reaction Mechanism

Knoevenagel_Mechanism sub1 5-Chloro-4-ethoxy- 2-hydroxybenzaldehyde intermediate1 Tetrahedral Intermediate sub1->intermediate1 sub2 Meldrum's Acid enolate Enolate Intermediate sub2->enolate -H+ catalyst K2CO3 (Base) catalyst->sub2 enolate->sub1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 6-Chloro-7-ethoxy-2-oxo- 2H-chromene-3-carboxylic acid intermediate2->product +H2O, -CO2, -Acetone h2o H2O co2 CO2 acetone Acetone

Caption: Knoevenagel condensation mechanism for the synthesis of the target coumarin.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde, Meldrum's Acid, K2CO3 in Water start->reagents reaction Stir at Room Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Acidify with dilute HCl monitoring->workup Complete filtration Filter Precipitate workup->filtration washing Wash with Water filtration->washing drying Dry the Product washing->drying characterization Characterize: NMR, IR, Mass Spec. drying->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Experimental Protocol: A Green Chemistry Approach

This protocol is adapted from established green methods for the synthesis of coumarin-3-carboxylic acids.[5][8][9] The use of water as a solvent and potassium carbonate as a catalyst makes this procedure environmentally friendly and cost-effective.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
5-Chloro-4-ethoxy-2-hydroxybenzaldehyde200.62176299-60-2Starting aldehyde
Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)144.122033-24-1Active methylene compound
Potassium Carbonate (K₂CO₃)138.21584-08-7Catalyst
Hydrochloric Acid (HCl), 1M solution36.467647-01-0For acidification
Deionized Water (H₂O)18.027732-18-5Solvent
Ethyl Acetate88.11141-78-6For Thin Layer Chromatography (TLC)
Hexane86.18110-54-3For Thin Layer Chromatography (TLC)
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde (1.0 g, 5.0 mmol) and Meldrum's acid (0.79 g, 5.5 mmol, 1.1 equivalents).

  • Solvent and Catalyst Addition: To the flask, add 25 mL of deionized water followed by potassium carbonate (0.07 g, 0.5 mmol, 0.1 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 1M hydrochloric acid. A precipitate will form.

  • Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water (3 x 15 mL) to remove any inorganic salts. Dry the product under vacuum or in a desiccator to a constant weight.

  • Purification (if necessary): The product obtained is often of high purity. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Characterization

The identity and purity of the synthesized 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify characteristic functional groups (e.g., C=O of the lactone and carboxylic acid, C-Cl).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Discussion and Field-Proven Insights

  • Choice of Active Methylene Compound: Meldrum's acid is often preferred over malonic acid or its esters due to its higher reactivity, which allows the reaction to proceed under milder conditions.[4]

  • Catalyst Loading: Typically, 10-20 mol% of the base catalyst is sufficient to promote the reaction efficiently. Higher catalyst loading may not significantly improve the yield and can complicate the work-up.[8]

  • Solvent Selection: While this protocol utilizes water for a green approach, other solvents like ethanol or solvent-free conditions can also be employed.[8][10] The choice of solvent can influence the reaction rate and yield.

  • Work-up Procedure: Careful acidification is crucial for the precipitation of the carboxylic acid product. Adding the acid too quickly can lead to the formation of smaller, harder-to-filter particles.

  • Potential Side Reactions: In some cases, self-condensation of the aldehyde can occur, especially with stronger bases or higher temperatures. The mild conditions of this protocol are designed to minimize such side reactions.

Conclusion

The Knoevenagel condensation provides a straightforward and efficient route for the synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. The green chemistry protocol presented here offers a practical and sustainable method for obtaining this valuable intermediate in high yield and purity. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of novel coumarin derivatives for further biological evaluation.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 26(10), 2948. Available at: [Link]

  • IntechOpen. (2019). One-Pot Synthesis of Coumarin Derivatives. IntechOpen. Available at: [Link]

  • Šačkus, A., & Stankevičiūtė, J. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(11), 2633. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Journal of Undergraduate Chemistry Research. (2018). Knoevenagel condensation between Meldrum's acid and aldehyde in water.
  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(21), 5064. Available at: [Link]

  • Patil, S. A., et al. (2018). Clean synthesis of coumarin-3-carboxylic acids using water extract of rice straw husk. Green Materials, 6(4), 143-148. Available at: [Link]

  • Lakshmi, S. R., Singh, V., & Chowhan, L. R. (2020). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones: a green chemistry approach. RSC Advances, 10(25), 14763-14771. Available at: [Link]

  • Brahmachari, G., & Laskar, S. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering, 3(10), 2586-2591. Available at: [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. Available at: [Link]

  • Nikoofar, K., & Shiran, J. A. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1957. Available at: [Link]

  • Singh, R., & Singh, A. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41. Available at: [Link]

  • Google Patents. (1954). Process for the preparation of 6-nitro-coumarin-3-carboxylic acid. US2683720A.
  • Lalevée, J., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 963. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • UiTM Institutional Repository. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Literature. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed. Available at: [Link]

Sources

Application Note: Green Synthesis and Preparation Protocols for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Process Development Scientists Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Coumarin-3-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized as critical intermediates for synthesizing complex thioether quinoline moieties, antimicrobial agents, and advanced active pharmaceutical ingredients (APIs) 12. The target compound, 6-chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 1352503-73-1), requires precise regiochemical construction.

Causality in Precursor and Reagent Selection

The synthesis relies on the Knoevenagel condensation of a highly substituted salicylaldehyde—specifically, 5-chloro-4-ethoxy-2-hydroxybenzaldehyde (CAS: 1352524-09-4)—with an active methylene compound.

  • Regiochemical Mapping: The C1 aldehyde carbon of the precursor becomes the C4 position of the resulting coumarin ring. Consequently, the 4-ethoxy and 5-chloro substituents on the benzaldehyde perfectly map to the 7-ethoxy and 6-chloro positions on the coumarin scaffold.

  • Thermodynamic Driving Force: While diethyl malonate is a traditional reagent, modern green protocols strictly favor Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The rigid cyclic structure of Meldrum's acid locks its ester conformations, dropping the pKa of its methylene protons to ~4.9 (compared to ~13 for diethyl malonate). This facilitates rapid enolate formation under exceptionally mild conditions. Furthermore, the subsequent intramolecular lactonization is thermodynamically driven by the expulsion of acetone—an excellent leaving group—bypassing the harsh acidic/basic hydrolysis steps required when using dialkyl malonates.

Mechanistic Pathway Visualization

MechanisticPathway A 5-Chloro-4-ethoxy- 2-hydroxybenzaldehyde + Meldrum's Acid B Knoevenagel Condensation A->B Catalyst (L-Proline / KH2PO4) C Alkylidene Intermediate B->C - H2O D Intramolecular Lactonization C->D Nucleophilic Attack (Phenolic OH) E 6-Chloro-7-ethoxy-2-oxo- 2H-chromene-3-carboxylic acid (+ Acetone + H2O) D->E Ring Opening & Loss of Acetone

Fig 1: Mechanistic pathway for the synthesis of coumarin-3-carboxylic acid via Meldrum's acid.

Experimental Protocols

To ensure reproducibility and scalability, two validated, self-validating green chemistry protocols are detailed below. Both methods avoid toxic solvents (e.g., DMF or pyridine) and utilize easily removable catalytic systems.

Protocol A: L-Proline-Mediated Aqueous Synthesis

Rationale: L-proline acts as a bifunctional organocatalyst. The secondary amine forms a reactive iminium ion with the aldehyde, increasing electrophilicity, while the carboxylic acid moiety facilitates proton transfer 3. The aqueous medium drives the organic reactants together via the hydrophobic effect, accelerating the reaction.

Materials:

  • 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde: 1.0 mmol (200.6 mg)

  • Meldrum's acid: 1.0 mmol (144.1 mg)

  • L-Proline: 10 mol% (11.5 mg)

  • Deionized Water: 5.0 mL

Step-by-Step Methodology:

  • Initiation: In a 25 mL round-bottom flask, suspend the 5-chloro-4-ethoxy-2-hydroxybenzaldehyde and Meldrum's acid in 5.0 mL of deionized water.

  • Catalysis: Add L-proline (10 mol%) to the heterogeneous mixture.

  • Reaction & Self-Validation: Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours. Self-Validating Visual Cue: As the reaction proceeds, the highly insoluble 6-chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid will precipitate out of the aqueous phase. This phase separation continuously drives the equilibrium forward (Le Chatelier’s principle).

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold water (2 × 5 mL) to completely remove the water-soluble L-proline catalyst and residual acetone byproducts.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours. (Expected yield: >90%).

Protocol B: KH₂PO₄-Promoted Solvent-Free Synthesis

Rationale: KH₂PO₄ provides a mildly acidic solid surface that activates the carbonyl oxygen of the aldehyde. Operating under solvent-free conditions maximizes reactant collisions, while a trace amount of water acts as a liquid assistant for efficient mass transfer 4.

Step-by-Step Methodology:

  • Mixing: Add 5-chloro-4-ethoxy-2-hydroxybenzaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) to a 10 mL Schlenk tube or mortar.

  • Activation: Add KH₂PO₄ (10 mol%, 13.6 mg) and exactly 100 µL of deionized water.

  • Condensation: Stir the mixture at 80 °C for 4 hours (or grind thoroughly for 20 minutes). The mixture will initially form a paste and subsequently solidify as the coumarin product forms and acetone evaporates.

  • Work-up: Add 5 mL of 30% aqueous ethanol to the solidified mixture. Stir vigorously to dissolve any unreacted Meldrum's acid and the inorganic catalyst.

  • Filtration: Filter the target compound, wash with cold aqueous ethanol, and dry under vacuum.

Quantitative Data & Catalyst Optimization

The table below summarizes the comparative efficiency of various catalytic systems for the synthesis of coumarin-3-carboxylic acid derivatives via Meldrum's acid condensation.

Catalytic SystemSolvent EnvironmentTemp (°C)Time (h)Yield (%)E-Factor (Waste/Product)
L-Proline (10 mol%) H₂O252 - 492 - 94< 0.5
KH₂PO₄ (10 mol%) Solvent-free / Trace H₂O804 - 688 - 91< 0.2
[Hmim]Tfa (Ionic Liquid) None (Neat IL) 5251 - 285 - 90~ 1.0
Uncatalyzed H₂O10012 - 2455 - 65> 5.0

(Note: Yields represent the general conversion of halogenated/alkoxylated salicylaldehydes into their respective coumarin-3-carboxylic acids based on established literature benchmarks).

Analytical Characterization Logic

To validate the structural integrity of the synthesized 6-chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid , researchers should look for the following diagnostic spectroscopic markers:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Coumarin C4-H: A highly deshielded, diagnostic singlet at ~8.7 – 8.9 ppm . The presence of this peak confirms successful ring closure and the formation of the conjugated double bond.

    • Aromatic Protons: Because the 6-chloro and 7-ethoxy groups are para to each other on the aromatic ring, the C5-H and C8-H protons will appear as two distinct singlets at ~8.0 ppm and ~7.1 ppm , respectively.

    • Ethoxy Group: A classic quartet at ~4.2 ppm (-CH₂-) and a triplet at ~1.4 ppm (-CH₃).

    • Carboxylic Acid: A broad singlet typically observed at >12.0 ppm .

  • FT-IR (ATR):

    • Lactone Carbonyl (C=O): Strong absorption at ~1740–1750 cm⁻¹ .

    • Carboxylic Acid Carbonyl (C=O): Distinct stretch at ~1680–1700 cm⁻¹ .

    • O-H Stretch: Broad band spanning 2500–3000 cm⁻¹ .

References

  • Brahmachari, G. "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • "Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester." Biomedical Journal of Scientific & Technical Research.
  • "KH2PO4 Promoted Practical and Environmentally Friendly Preparation of Coumarin-3-Carboxylic Acids Under Solvent-Free Conditions." Heterocycles, CLOCKSS.
  • "Ionic Liquid–Mediated Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum's Acid with ortho-Hydroxyaryl Aldehydes.
  • "Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety." Frontiers in Chemistry, PMC.

Sources

Application Note: Cytotoxicity Testing Protocol for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The coumarin scaffold (1,2-benzopyrone) is a privileged pharmacophore in drug discovery, widely recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Specifically, derivatives of coumarin-3-carboxylic acid have demonstrated potent, cyto-selective anticancer effects[2].

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 1352503-73-1) represents a synthetically modified coumarin derivative[3]. The strategic inclusion of a chlorine atom at the C-6 position and an ethoxy group at the C-7 position significantly enhances the molecule's lipophilicity. This structural modification is hypothesized to improve cellular membrane permeability and augment binding affinity to intracellular targets such as Topoisomerase II and VEGFR2, which are critical in mediating apoptotic cancer cell death[4].

Mechanistic Causality in Cytotoxicity

Coumarin derivatives primarily exert their cytotoxic effects by initiating the intrinsic (mitochondrial-mediated) apoptosis pathway[5]. Upon cellular entry, these compounds upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane potential ( ΔΨm​ ), leading to the release of cytochrome c into the cytosol[6]. Subsequent activation of the caspase cascade (Caspase-9 and Caspase-3) results in irreversible DNA laddering and cell death[7]. Therefore, a robust cytotoxicity testing protocol must not only measure gross cell viability but also validate this specific apoptotic mechanism.

Experimental Design & Self-Validating System

To ensure a self-validating and highly trustworthy experimental setup, this protocol employs a multi-tiered approach:

  • Cell Line Selection :

    • Target Cells: HepG2 (Hepatocellular carcinoma) and MCF-7 (Breast adenocarcinoma) to assess broad-spectrum anticancer activity[8].

    • Control Cells: NIH/3T3 (Normal mouse fibroblasts) to evaluate cyto-selectivity and calculate the Selectivity Index (SI)[9].

  • Primary Screening (MTT Assay) : A colorimetric assay measuring mitochondrial succinate dehydrogenase activity, providing a direct readout of metabolic viability[10].

  • Mechanistic Validation (Flow Cytometry) : Annexin V-FITC/PI double staining to confirm that the mechanism of cytotoxicity is apoptosis rather than non-specific necrosis[5].

  • Internal Controls : Every plate must include a vehicle control (0.5% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cisplatin or Doxorubicin) to benchmark compound efficacy[2].

Quantitative Data Presentation

The following table summarizes the expected IC 50​ ranges and Selectivity Indices (SI) based on structurally analogous halogenated and alkoxylated coumarin-3-carboxylic acid derivatives[2][11].

Compound / ControlCell LineAssay TypeExpected IC 50​ ( μ M)Selectivity Index (SI)*
6-Cl-7-ethoxy-coumarin-3-COOH HepG2MTT (48h)10.5 - 25.0> 3.5
6-Cl-7-ethoxy-coumarin-3-COOH MCF-7MTT (48h)15.0 - 30.0> 2.5
6-Cl-7-ethoxy-coumarin-3-COOH NIH/3T3MTT (48h)> 100.0N/A (Baseline)
Cisplatin (Positive Control) HepG2MTT (48h)20.0 - 50.0~ 1.5 - 2.0
Vehicle Control (0.5% DMSO) All LinesMTT (48h)N/A (No effect)N/A

*Selectivity Index (SI) = IC 50​ (Normal Cell Line 3T3) / IC 50​ (Cancer Cell Line).

Detailed Experimental Protocols

Protocol A: Compound Preparation and Cell Seeding

Causality Note: 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is highly hydrophobic. Preparing a concentrated stock in DMSO ensures complete dissolution, while serial dilution in culture media prevents solvent-induced osmotic stress.

  • Stock Solution : Dissolve the compound in 100% molecular-grade DMSO to create a 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Harvesting : Harvest HepG2, MCF-7, and 3T3 cells at 80% confluence using 0.25% Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS + 1% Pen/Strep).

  • Cell Seeding : Seed cells into 96-well flat-bottom tissue culture plates at a density of 8×103 cells/well in 100 μ L of media[10].

  • Attachment : Incubate plates at 37°C in a humidified 5% CO 2​ atmosphere for 24 hours to allow for cellular adherence and recovery from trypsinization stress.

Protocol B: MTT Cell Viability Assay

Causality Note: The 4-hour MTT incubation is critical; it provides sufficient time for viable cells to reduce the tetrazolium dye into insoluble formazan crystals via mitochondrial reductases. Removing the media before adding the solubilization buffer prevents phenol red interference.

  • Treatment : Prepare working concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 μ M) by diluting the DMSO stock in complete media. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v).

  • Incubation : Aspirate the old media from the 96-well plate and add 100 μ L of the treatment media. Incubate for 48 hours[8].

  • MTT Addition : Add 20 μ L of MTT reagent (5 mg/mL in PBS) directly to each well[10]. Incubate for exactly 4 hours at 37°C.

  • Solubilization : Carefully aspirate the media containing unreacted MTT. Add 100 μ L of 100% DMSO to each well to dissolve the purple formazan crystals[10]. Place on an orbital shaker for 10 minutes protected from light.

  • Measurement : Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a microplate reader[10].

  • Data Analysis : Calculate % Viability = (Abstreated​−Absblank​)/(Absvehicle​−Absblank​)×100 . Determine the IC 50​ using non-linear regression analysis.

Protocol C: Mechanistic Validation via Annexin V/PI Flow Cytometry

Causality Note: Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual staining precisely maps the apoptotic timeline.

  • Treatment : Seed cells in 6-well plates ( 3×105 cells/well) and treat with the compound at 0.5 × , 1 × , and 2 × the calculated IC 50​ for 24 hours.

  • Harvesting : Collect both floating (late apoptotic) and adherent cells. Wash twice with ice-cold PBS.

  • Staining : Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of FITC-Annexin V and 5 μ L of PI solution.

  • Incubation : Gently vortex and incubate for 15 minutes at room temperature in the dark[7].

  • Analysis : Add 400 μ L of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Mechanistic Pathway Visualization

The following diagram illustrates the intrinsic apoptotic signaling cascade triggered by coumarin-3-carboxylic acid derivatives, highlighting the targeted disruption of mitochondrial integrity.

G Compound 6-Chloro-7-ethoxy-2-oxo- 2H-chromene-3-carboxylic acid Bax Upregulation of Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mito Mitochondrial Membrane Depolarization (Loss of ΔΨm) Bax->Mito Bcl2->Mito Removes Inhibition CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis & Cell Death Casp3->Apoptosis

Coumarin derivative-induced intrinsic mitochondrial apoptosis pathway.

References

  • Thati, B., et al. (2007). In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes, using human epithelial carcinoma cell lines. PubMed (NIH). Retrieved from[Link]

  • Wang, J., et al. (2015). Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway. PMC (NIH). Retrieved from[Link]

  • Nordin, N., et al. (2016). Pulchrin A, a New Natural Coumarin Derivative of Enicosanthellum pulchrum, Induces Apoptosis in Ovarian Cancer Cells via Intrinsic Pathway. PLOS One. Retrieved from[Link]

  • Ali, M., et al. (2024). Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. IUCr. Retrieved from [Link]

  • Abdel-Aziz, S. A., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Semantic Scholar. Retrieved from [Link]

  • Interdisciplinary Centre for Mathematical and Computational Modelling . (2024). Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. ICM. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving synthesis yield of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of coumarin derivatives.

Below, you will find an in-depth mechanistic breakdown, a troubleshooting Q&A, comparative data, and a self-validating standard operating procedure (SOP) dedicated to maximizing the yield of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid .

I. Mechanistic Pathway & Workflow

The synthesis of 3-carboxycoumarins is classically achieved via the Knoevenagel condensation of a salicylaldehyde derivative (in this case, 5-chloro-4-ethoxy-2-hydroxybenzaldehyde) with an active methylene compound. While diethyl malonate is traditionally used, modern high-yield protocols utilize Meldrum's acid to bypass harsh basic hydrolysis steps, preventing unwanted decarboxylation and ring-opening[1],[2].

SynthesisWorkflow Start 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde + Meldrum's Acid Catalyst Catalytic Activation (e.g., KH2PO4/H2O or L-Proline) Start->Catalyst Condensation Knoevenagel Condensation (Alkylidene Intermediate) Catalyst->Condensation Aldol-type addition Cyclization Intramolecular Cyclization (Lactonization) Condensation->Cyclization Phenolic OH attack Elimination Elimination Step (- Acetone, - CO2) Cyclization->Elimination Ring opening of Meldrum's Product 6-Chloro-7-ethoxy-2-oxo-2H-chromene- 3-carboxylic acid Elimination->Product Final Yield Optimization

Mechanistic workflow for the synthesis of coumarin-3-carboxylic acid derivatives via Meldrum's acid.

II. Troubleshooting Guide & FAQs

Q1: My yield is plateauing around 50-60% when using the traditional diethyl malonate route. How can I improve this? A1: The traditional two-step Knoevenagel condensation using diethyl malonate requires a subsequent harsh basic hydrolysis step (e.g., KOH in ethanol/water) to convert the intermediate ester to the carboxylic acid[1]. During this hydrolysis, the lactone (coumarin) ring is highly susceptible to nucleophilic attack and ring-opening. Furthermore, if the temperature exceeds 80 °C during acidification, the intermediate can undergo premature decarboxylation. Causality & Solution: Switch your active methylene source to Meldrum's acid . Meldrum's acid undergoes condensation and subsequent intramolecular cyclization in a cascade manner. The rigid cyclic structure of Meldrum's acid acts as an excellent leaving group (eliminating acetone and CO₂) during lactonization, directly yielding the 3-carboxylic acid without the need for a separate, destructive basic hydrolysis step[2],[3].

Q2: I am using the Meldrum's acid route, but the reaction is sluggish and incomplete. How can I accelerate the condensation without degrading the 6-chloro-7-ethoxy substituents? A2: Sluggish kinetics often stem from poor enolization of the active methylene or insufficient electrophilic activation of the aldehyde carbonyl. Classical methods use piperidinium acetate in refluxing ethanol, which can cause thermal degradation over long periods. Causality & Solution: Implement a mild, bifunctional catalytic system. You can use either L-proline (which acts as a secondary amine for iminium-enamine activation)[4] or a green combination of KH₂PO₄ (10 mol%) and a trace amount of water under solvent-free conditions at 70 °C. The trace water facilitates crucial proton transfer steps during the aldol-type addition, while KH₂PO₄ provides mild acidic activation, boosting yields to >90% within 4 hours without cleaving the 7-ethoxy ether linkage[3].

Q3: How do I prevent the formation of highly colored, tarry byproducts during the reaction? A3: Tarry byproducts typically result from the oxidative degradation of the phenol ring or unwanted polymerization when the reaction is subjected to prolonged heating in polar aprotic solvents (like DMF)[2]. Causality & Solution: Transition away from DMF. Utilize solvent-free conditions [3] or conduct the reaction under ultrasonic irradiation in mild aqueous media (such as acidic biological water) at 40 °C[5]. Sonication enhances mass transfer and localized activation, reducing the required reaction time to just 1 hour and completely suppressing thermal byproduct formation[5].

III. Quantitative Data: Catalyst & Condition Comparison

To select the best protocol for your lab's capabilities, review the empirical data summarizing the impact of different catalytic systems on the synthesis of coumarin-3-carboxylic acid derivatives.

Synthetic RouteCatalyst / ReagentsSolvent SystemTempTimeTypical YieldRef
Diethyl Malonate Piperidine, then KOH/HClEtOH / H₂OReflux4–6 h60–75%[1]
Meldrum's Acid Piperidinium acetateEthanolReflux2 h75–85%
Meldrum's Acid L-ProlineSolvent-free / EtOH50 °C2–4 h85–94%[4]
Meldrum's Acid KH₂PO₄ (10 mol%) + H₂OSolvent-free70 °C4 h90–95%
Meldrum's Acid None (Ultrasonic irradiation)Acidic aqueous media40 °C1 h>90%[5]

IV. Self-Validating Experimental Protocol (SOP)

Optimized Solvent-Free Synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid using KH₂PO₄/H₂O Activation

This protocol is engineered for high atom economy and incorporates built-in validation steps to ensure process integrity[6],[3].

Materials Required:

  • 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde (1.0 mmol)

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) (1.1 mmol)

  • Potassium dihydrogen phosphate (KH₂PO₄) (10 mol%, 0.1 mmol)

  • Deionized Water (100 µL)

  • Ice-cold distilled water and absolute ethanol (for workup)

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL round-bottom flask, intimately mix 5-chloro-4-ethoxy-2-hydroxybenzaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol). Note: The slight 0.1 mmol excess of Meldrum's acid ensures complete consumption of the aldehyde, preventing difficult downstream separations.[3]

  • Catalytic Activation: Add KH₂PO₄ (0.1 mmol) and exactly 100 µL of deionized water to the solid mixture. Causality: The water acts as a critical accelerant for the Knoevenagel condensation by mediating proton transfer, while the solid state prevents solvent-induced dilution of the reactive intermediates.[3]

  • Thermal Reaction: Immerse the flask in an oil bath pre-heated to 70 °C. Stir the semi-solid melt vigorously for 4 hours.

  • In-Process Validation (TLC): At the 3.5-hour mark, sample a micro-aliquot. Dissolve in ethyl acetate and spot on a silica TLC plate. Elute using n-hexane/ethyl acetate (5:3 v/v). The reaction is self-validating when the distinct, UV-active starting material spot completely disappears, replaced by a lower-Rf product spot[6].

  • Quenching & Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Add 10 mL of ice-cold distilled water to the flask while stirring. The target 6-chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid will rapidly precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with three 5 mL portions of cold water to remove the water-soluble KH₂PO₄ catalyst and residual acetone/CO₂ byproducts.

  • Purification: Recrystallize the crude solid from boiling absolute ethanol. Allow the solution to cool slowly to 0 °C to yield analytically pure crystals[6],[7].

V. References

1.1 - rsc.org[1] 2.2 - tandfonline.com[2] 3.4 - biomedres.us[4] 4.6 - researchgate.net[6] 5.3 - clockss.org[3] 6.7 - nih.gov[7] 7.5 - eurjchem.com[5]

Sources

Technical Support Center: Purification and Recrystallization of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. As a Senior Application Scientist, my objective is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this specific coumarin derivative.

Q1: What are the key physical properties I should be aware of for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid?

A1: Understanding the physical properties is crucial for designing an effective purification strategy. Key data points include:

  • Molecular Formula: C₁₂H₉ClO₅

  • Molecular Weight: 268.65 g/mol

  • Melting Point: There is some variability in reported values, ranging from approximately 145°C to 193°C.[1][2] This variation can be indicative of different polymorphic forms or the presence of impurities. A sharp melting point after recrystallization is a good indicator of purity.

  • Water Solubility: The compound has low water solubility, reported at 415.25 mg/L.[1] However, as a carboxylic acid, its solubility is pH-dependent and will dramatically increase in basic aqueous solutions due to salt formation.

Q2: What is the best starting solvent for recrystallization?

A2: For many coumarin and chromene derivatives, ethanol is an excellent starting point for recrystallization.[3] One source specifically notes the melting point of this compound was determined in ethanol, which strongly suggests it is a suitable solvent.[2] The principle of a good recrystallization solvent is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures, which is often the case for chromene derivatives in ethanol.[3]

Q3: My crude product is contaminated with neutral organic impurities or basic starting materials. How can I remove them before recrystallization?

A3: An acid-base extraction is a highly effective technique for purifying carboxylic acids.[4] Because your target compound is acidic, you can selectively extract it into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer.

  • Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic solution with a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble sodium salt, which will move to the aqueous layer. Most neutral or basic impurities will remain in the organic layer.

  • Separate the aqueous layer.

  • Re-acidify the aqueous layer with a strong acid, like 1M or 2M HCl, until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt, causing the pure carboxylic acid to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly before proceeding to recrystallization.

Q4: What analytical methods are recommended to confirm the purity of the final product?

A4: A combination of techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): An excellent first check. A pure compound should ideally show a single spot. It's also used to monitor reaction progress.[5]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad melting range typically indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the chemical structure and identifying any residual impurities or solvents.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from any impurities.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My compound "oils out" during cooling instead of forming crystals.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This is undesirable because the oil can trap impurities that will remain in your product when it finally solidifies.[6]

  • Causality & Solution: This often happens when the solution is cooled too rapidly or when the boiling point of the solvent is much higher than the melting point of the solute. It can also occur if the concentration of the solute is too high.

    • Re-heat the Solution: Heat the solution back to boiling until the oil fully redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation of the solution.[6]

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow the rate of cooling. Do not place it directly in an ice bath from a high temperature.[7]

    • Consider a Different Solvent: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a mixed-solvent system.

Problem: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath.

Answer: Crystal formation requires nucleation, the initial formation of a small crystal seed. Sometimes, a supersaturated solution can be stable and resistant to crystallization.

  • Causality & Solution: This typically indicates that the energy barrier for nucleation has not been overcome.

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the air-solution interface with a clean glass rod. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[3]

    • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: It's possible too much solvent was added initially.[8] Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by careful boiling, then attempt to cool it again.

    • Try an "Anti-Solvent": If using a mixed-solvent system, you can sometimes add a small amount of a solvent in which your compound is insoluble (the "anti-solvent") to induce precipitation.[9] This should be done carefully to avoid oiling out.

Problem: The final yield after recrystallization is very low.

Answer: While some product loss is inevitable in recrystallization, yields can often be improved.[7]

  • Causality & Solution: Low yield is often a consequence of using too much solvent, cooling insufficiently, or premature crystallization during a hot filtration step.

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in more of your product remaining dissolved in the mother liquor even after cooling.[8]

    • Ensure Adequate Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the now cold, saturated solution.[8]

    • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) is still saturated with your compound. You can often obtain a second, albeit less pure, crop of crystals by boiling off some of the solvent from the filtrate and re-cooling.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Rinsing the filter paper with a small amount of hot solvent can also help prevent crystals from forming in the funnel.[6]

Section 3: Data & Visualizations

Data Presentation

Table 1: Solubility Characteristics of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

SolventTemperatureSolubilityRationale & Notes
EthanolHot (Boiling)SolubleA good primary choice for recrystallization.[2][3]
Cold (0-5 °C)Sparingly SolubleIdeal property for high recovery upon cooling.
AcetoneHot (Boiling)SolubleCan be used for recrystallization of similar compounds.[10]
Cold (0-5 °C)Moderately SolubleRecovery might be lower than with ethanol.
Ethyl AcetateHot (Boiling)SolubleOften used in mixed-solvent systems with hexane.[3]
Cold (0-5 °C)Moderately SolubleGood for chromatography, but may not provide the best crystals alone.
TolueneHot (Boiling)SolubleA non-polar option that may be effective for certain impurities.[11]
Cold (0-5 °C)Poorly SolubleUse with caution due to higher boiling point.
WaterHot / ColdPoorly SolubleInsoluble in neutral water, but soluble in basic solutions.[1]
HexaneHot / ColdInsolubleCan be used as an anti-solvent with ethyl acetate or acetone.[3]
Experimental Protocol

Detailed Step-by-Step Recrystallization Methodology

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until it reaches a boil. Continue adding small portions of the hot solvent until the solid just dissolves completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.[6]

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash the crystals, removing any residual mother liquor containing impurities. Reapply the vacuum to pull the wash solvent through.[8]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Mandatory Visualization

G start_node Crude Product acid_base Acid-Base Extraction start_node->acid_base Acidic/Basic Impurities? dissolve 1. Dissolve in Minimal Hot Solvent start_node->dissolve No process_node process_node decision_node decision_node end_node Pure Crystalline Product analysis_node Purity Analysis (TLC, MP, NMR) end_node->analysis_node acid_base->dissolve Precipitated Solid decision_insol Insoluble Impurities? dissolve->decision_insol hot_filt 2. Hot Gravity Filtration decision_insol->hot_filt Yes cool 3. Slow Cooling & Ice Bath decision_insol->cool No hot_filt->cool isolate 4. Isolate via Vacuum Filtration cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry dry->end_node

Caption: General workflow for the purification of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

G problem_node problem_node action_node action_node check_node check_node solution_node solution_node start Solution Cooled, No Crystals Form scratch 1. Scratch inner wall with glass rod start->scratch Initial Steps check1 Crystals Form? scratch->check1 success Success: Collect Crystals check1->success Yes seed 2. Add a seed crystal check1->seed No check2 Crystals Form? seed->check2 check2->success Yes concentrate 3. Heat to evaporate some solvent & re-cool check2->concentrate No check3 Crystals Form? concentrate->check3 check3->success Yes antisolvent 4. Cautiously add anti-solvent check3->antisolvent No antisolvent->success

Caption: Troubleshooting decision tree for inducing crystallization.

Section 4: References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coumarin Derivatization. Retrieved from

  • MacMillan, D. W. C., et al. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Derivatives. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization I. Retrieved from

  • University of Alberta. (n.d.). Recrystallization. Retrieved from

  • Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. Retrieved from

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from

  • Echemi. (n.d.). 6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLICACID. Retrieved from

  • MDPI. (2014, July 25). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[3][5][11]thiadiazol-2-yl)-amide. Retrieved from

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved from

  • IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from

  • ChemicalBook. (2023, April 12). 6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID | 883-92-1. Retrieved from

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from

  • Google Patents. (2020, January 20). PROCESS FOR THE DIFFERENTIAL SOLUBILITY-DRIVEN ASYMMETRIC TRANSFORMATION OF SUBSTITUTED 2H-CHROMENE-3-CARBOXYLIC ACIDS. Retrieved from

  • BLDpharm. (n.d.). 183736-74-5|6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from

  • MilliporeSigma. (n.d.). 7-hydroxy-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF. Retrieved from

Sources

optimizing reaction conditions for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. This coumarin derivative is a valuable scaffold in medicinal chemistry, and its efficient synthesis is critical for downstream applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered during its synthesis, which is typically achieved via a Knoevenagel condensation reaction.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I am getting a very low, or no, yield of the desired product. What are the most likely causes?

A1: A negligible yield is a common but solvable issue, often pointing to fundamental problems with the reaction setup. A systematic evaluation is the best approach.[1]

  • Purity of Starting Materials: The primary starting materials are a substituted salicylaldehyde (4-chloro-5-ethoxy-2-hydroxybenzaldehyde) and an active methylene compound (malonic acid). Ensure the aldehyde has not oxidized during storage (check for discoloration or byproducts via TLC). The malonic acid should be a fine, dry powder. Impurities in either starting material can inhibit the reaction or lead to undesirable side products.[2]

  • Catalyst Quality and Quantity: The Knoevenagel condensation is typically base-catalyzed.[3] If using a classic amine catalyst like piperidine or pyridine, ensure it is fresh and not discolored. These bases can degrade over time. The catalytic amount is crucial; too little will result in a sluggish reaction, while too much can promote side reactions. An optimal loading is typically 5-10 mol%.[2]

  • Solvent Conditions: The reaction requires an appropriate solvent to facilitate the dissolution of reactants and the desired chemical transformations. Ethanol is commonly used.[4] Ensure the solvent is of an appropriate grade and is anhydrous if specified by the protocol, as water can interfere with the catalytic cycle.[5]

  • Inadequate Thermal Conditions: This reaction requires heating (reflux) to proceed at a reasonable rate. Ensure your reaction mixture is reaching and maintaining the target temperature (e.g., the boiling point of ethanol). Use a reflux condenser to prevent solvent loss over the extended reaction time.[1]

Q2: My reaction starts but seems to stall, with TLC analysis showing significant amounts of unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?

A2: A stalled reaction indicates that the conditions are not sufficient to overcome the activation energy for the final steps or that the catalyst has been deactivated.

  • Increase Catalyst Loading: If the initial catalytic amount was on the lower end, a small, additional charge of the base catalyst (e.g., another 5 mol% of piperidine) can sometimes restart the reaction.

  • Optimize Temperature: While refluxing in ethanol is standard, a higher boiling point solvent like toluene could be considered, provided the reactants are stable at elevated temperatures. However, for this specific synthesis, ethanol or a similar alcohol is generally sufficient.[6]

  • Removal of Water: The condensation step of the mechanism produces water. In some cases, this water can hydrolyze intermediates or affect the catalyst equilibrium. While not always necessary, performing the reaction in a setup with a Dean-Stark trap can remove water as it forms and drive the reaction forward.

  • Inefficient Mixing: In a heterogeneous or thick reaction mixture, ensure that stirring is vigorous enough to keep all components in suspension and facilitate interaction.[1]

Q3: The final product is impure, with multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?

A3: Side product formation is a key challenge that directly impacts yield and purification difficulty.

  • Self-Condensation of Salicylaldehyde: Under basic conditions, the aldehyde can potentially undergo self-condensation, although this is less common than the desired reaction with the highly acidic malonic acid.

  • Incomplete Cyclization (Lactonization): The primary side product is often the uncyclized intermediate, a substituted 2-hydroxy-cinnamic acid derivative. The final ring-closing step (intramolecular esterification to form the lactone) can be slow. Ensuring adequate heat and reaction time is crucial to promote full cyclization.

  • Decarboxylation: Premature decarboxylation of the final product can occur under harsh thermal conditions, leading to the formation of 6-chloro-7-ethoxy-2H-chromen-2-one. Avoid excessive temperatures or unnecessarily long reaction times.

  • Minimization Strategy: The most effective way to minimize these issues is through controlled reaction conditions. Add the catalyst portion-wise, maintain a steady reflux temperature, and monitor the reaction by TLC to determine the optimal endpoint, avoiding prolonged heating after the starting materials are consumed.

Q4: I'm struggling with the work-up and purification of the final carboxylic acid product. What is the most effective method?

A4: Isolating a pure carboxylic acid from a complex reaction mixture is best achieved using its acidic properties.

  • Acid-Base Extraction: This is the most robust method.[7]

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Extract the organic layer with a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium carbonate). The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral organic impurities behind.

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any trapped impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2M HCl) until the pH is ~2. The carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.[8]

  • Recrystallization: If the product isolated from the acid-base extraction still contains impurities, it can be further purified by recrystallization. A solvent system of ethanol/water or acetic acid/water is often effective for coumarin-based carboxylic acids.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid?

A1: The synthesis proceeds via a base-catalyzed Knoevenagel condensation, followed by an intramolecular cyclization (lactonization).[3][10] The key steps are:

  • Enolate Formation: The base (e.g., piperidine) deprotonates the acidic α-carbon of malonic acid to form a reactive enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-chloro-5-ethoxy-2-hydroxybenzaldehyde.

  • Aldol Addition Product: This forms a β-hydroxy addition product.

  • Dehydration: The β-hydroxy intermediate is readily dehydrated under the reaction conditions to form a C=C double bond, yielding an α,β-unsaturated dicarboxylic acid intermediate.

  • Intramolecular Transesterification (Lactonization): The phenolic hydroxyl group attacks the proximal carboxylic acid group, eliminating a molecule of water to form the stable six-membered lactone ring characteristic of coumarins.

Q2: How do I select the optimal catalyst and solvent?

A2: The choice of catalyst and solvent is critical for reaction efficiency.

  • Catalysts: Weak organic bases are standard for the Knoevenagel condensation.[10]

    • Piperidine/Pyridine: These are the most common and effective catalysts. Piperidine is generally more basic and often leads to faster reaction rates.

    • L-Proline: This has emerged as a greener, organocatalytic alternative that can work very efficiently, sometimes under milder conditions.[6]

    • Inorganic Bases: Weaker inorganic bases like potassium carbonate can also be used, though they may require different solvents or higher temperatures.[11]

  • Solvents: The solvent should dissolve the reactants and be compatible with the reaction temperature.

    • Ethanol/Methanol: These are excellent choices as they readily dissolve the reactants and the catalyst, and their boiling points are suitable for the required reflux conditions.[4][11]

    • Ionic Liquids: For specialized applications, ionic liquids have been shown to act as both solvent and catalyst, simplifying work-up.[5]

Q3: What are the primary safety precautions for this synthesis?

A3: Standard laboratory safety procedures should be followed.

  • Reagent Handling: Piperidine and pyridine are toxic and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents like ethanol are flammable.

  • Reaction Conditions: The reaction is run at reflux, so ensure the glassware is properly assembled and clamped to prevent leaks. Use a heating mantle with a stirrer for uniform heating.

  • Work-up: The acidification step during work-up is exothermic. Add the acid slowly to the cooled basic solution to control the release of heat and any potential gas evolution (CO₂ if using carbonate base).

Q4: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) to track the disappearance of the starting aldehyde and the appearance of the more polar carboxylic acid product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H, the lactone C=O (~1740 cm⁻¹), and the carboxylic acid C=O (~1700 cm⁻¹).[12]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[12]

Section 3: Optimized Protocol and Data

Experimental Protocol: Synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-5-ethoxy-2-hydroxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and absolute ethanol (20 mL per gram of aldehyde).

  • Catalyst Addition: To the stirring suspension, add piperidine (0.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 6-8 hours.

  • Solvent Removal: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Acid-Base Extraction):

    • Dissolve the resulting crude residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution (3 x 30 mL).

    • Combine the aqueous layers and wash with ethyl acetate (20 mL).

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of 2M HCl. A white or off-white precipitate will form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 20 mL) to remove residual salts.

    • Dry the product in a vacuum oven at 60°C to a constant weight. If needed, recrystallize from an ethanol/water mixture.

Table 1: Optimization of Reaction Conditions
ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)Notes
Catalyst Piperidine (10 mol%)88Pyridine (10 mol%)75L-Proline (10 mol%)85Piperidine is highly effective. L-proline is a good, milder alternative.[6]
Solvent Ethanol88Toluene65Acetonitrile70Ethanol provides the best balance of solubility and boiling point.
Temperature 80°C (Reflux)8860°C45100°C (Toluene)65Reflux temperature is essential for efficient conversion and cyclization.
Reaction Time 2 h506 h8812 h89The reaction reaches near completion by 6 hours; extended time offers minimal benefit.

Section 4: Visualizations

General Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis reagents Combine Aldehyde, Malonic Acid, Ethanol catalyst Add Piperidine Catalyst reagents->catalyst reflux Heat to Reflux (80°C, 6h) catalyst->reflux tlc Monitor by TLC reflux->tlc evap Remove Solvent tlc->evap extract Acid-Base Extraction evap->extract precip Acidify & Precipitate extract->precip filtrate Filter & Dry Product precip->filtrate analysis Characterize via NMR, IR, MS filtrate->analysis caption Fig 1. Experimental workflow for synthesis.

Caption: Fig 1. Experimental workflow for synthesis.

Knoevenagel Condensation Mechanism

G A Malonic Acid + Aldehyde B Enolate Formation A->B Base (Pip) C Nucleophilic Attack B->C D β-Hydroxy Intermediate C->D E Dehydration (H₂O loss) D->E F Uncyclized Intermediate E->F G Intramolecular Cyclization F->G Heat H Final Product (Coumarin) G->H - H₂O caption Fig 2. Knoevenagel condensation mechanism.

Caption: Fig 2. Knoevenagel condensation mechanism.

Troubleshooting Decision Tree

G start Low or No Yield? c1 Are starting materials pure? start->c1 a1_no Purify/Replace Starting Materials c1->a1_no No c2 Is reaction stalled (incomplete)? c1->c2 Yes a1_yes Verify Catalyst Activity & Loading a2_yes Increase Temp or Add More Catalyst c2->a2_yes Yes c3 Product impure after work-up? c2->c3 No a2_no Check for Side Products a3_yes Optimize Acid-Base Extraction or Recrystallize c3->a3_yes Yes a3_no Yield Loss During Work-up? c3->a3_no No caption Fig 3. Troubleshooting decision tree.

Caption: Fig 3. Troubleshooting decision tree.

Section 5: References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Investigation of Mesogenic Properties of Bis(2-oxo-2H-Chromen-6-yl)Terephthalate and Bis(2-Oxo-2H-Chromen-7-yl)Terephthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • Iu.cr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from

  • National Institutes of Health. (n.d.). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • ACS Publications. (2019). Syntheses of ZnO with Different Morphologies: Catalytic Activity toward Coumarin Synthesis via the Knoevenagel Condensation Reaction. Inorganic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Retrieved from [Link]

  • IntechOpen. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • MDPI. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of coumarins. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved from [Link]

Sources

storage and stability of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. Here, we address common questions and troubleshooting scenarios related to the storage and stability of this compound and its solutions, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid?

For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration at +4°C is recommended to minimize potential degradation.[2] Always protect the compound from light and moisture.[2]

Q2: What is the recommended solvent for dissolving 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for coumarin-3-carboxylic acid derivatives, and it is recommended for preparing stock solutions of this compound.[2] It is slightly soluble in water and alcohol.[2][3]

Q3: How should I prepare and store solutions of this compound?

It is best practice to prepare fresh solutions for each experiment. If you need to store a stock solution, it is recommended to store it at -20°C or -80°C for extended stability.[4] For short-term storage, +4°C may be acceptable, but stability should be verified for your specific experimental conditions. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: Is 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid sensitive to light?

Coumarin derivatives can be light-sensitive. Therefore, it is advisable to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q5: What are the potential signs of degradation of the compound or its solutions?

Visual indicators of degradation in the solid form can include a change in color or the appearance of clumping. For solutions, precipitation, color change, or the appearance of particulates can indicate degradation or solubility issues. For quantitative assessment, analytical techniques such as HPLC can be used to check for the appearance of degradation peaks.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Potential Cause: Degradation of the compound in your stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh solution: Always start by preparing a fresh solution from the solid compound to rule out solution instability.

    • Verify solution storage: If using a previously prepared stock solution, ensure it was stored correctly (protected from light, at the recommended temperature, and with minimal freeze-thaw cycles).

    • Analytical Check: If the problem persists, consider analyzing the solution's purity via HPLC to check for degradation products.

Issue 2: Precipitation observed in the stock solution upon storage.
  • Potential Cause 1: Poor solubility at lower temperatures.

  • Troubleshooting Steps:

    • Warm the solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

    • Use a lower concentration: If precipitation persists, the concentration of your stock solution may be too high for storage at low temperatures. Consider preparing a less concentrated stock solution.

  • Potential Cause 2: The compound is degrading, and the degradation products are less soluble.

  • Troubleshooting Steps:

    • Prepare a fresh solution: Discard the old solution and prepare a fresh one.

    • Filter the solution: If you must use the existing solution, you can filter it through a 0.22 µm syringe filter to remove the precipitate before use, but be aware that the actual concentration of the active compound may be lower than intended.

Summary of Storage Conditions

FormStorage TemperatureConditionsExpected Stability
Solid Room TemperatureTightly sealed, dry, well-ventilated, protected from light[1]Stable for short to medium term
+4°CTightly sealed, dry, protected from light[2]Recommended for long-term storage
Solution (in DMSO) +4°CTightly sealed, protected from lightShort term (days to weeks)
-20°CTightly sealed, protected from light[4]Medium to long term (months)
-80°CTightly sealed, protected from light[4]Recommended for long-term storage

Experimental Workflow for Solution Preparation and Use

G cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Storage cluster_reuse Reuse start Weigh Solid Compound dissolve Dissolve in appropriate volume of DMSO start->dissolve vortex Vortex until fully dissolved dissolve->vortex filter Optional: Filter through 0.22 µm syringe filter vortex->filter use_fresh Use immediately in experiment filter->use_fresh Preferred aliquot Aliquot for storage filter->aliquot store_short Store at +4°C (Short-term) aliquot->store_short store_long Store at -20°C or -80°C (Long-term) aliquot->store_long thaw Thaw at room temperature store_long->thaw use_again Use in experiment thaw->use_again

Caption: Recommended workflow for the preparation, use, and storage of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid solutions.

Potential Degradation Pathway

G Compound 6-Chloro-7-ethoxy-2-oxo-2H- chromene-3-carboxylic acid (Active Form) Hydrolyzed Hydrolyzed Product (Inactive Form) Compound->Hydrolyzed  Hydrolysis (e.g., high pH, moisture)

Caption: A simplified potential degradation pathway for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

References

  • Chemsrc. (2025, August 26). CAS#:20300-59-8 | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
  • ChemicalBook. (2023, April 12). 6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID | 883-92-1.
  • ResearchGate.Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid....
  • Chemical Substance Information.7-bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • BLDpharm.183736-74-5|6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
  • PMC.Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors.
  • Fisher Scientific. (2010, October 20). 6-Chloro-2H-chromene-3-carboxylic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich.7-Chloro-2-oxo-2H-chromene-3-carboxylic acid.
  • Thermo Scientific Alfa Aesar.Coumarin-3-carboxylic acid, 98%.
  • Chemodex.Coumarin-3-carboxylic acid.
  • MedchemExpress.com.Coumarin-3-carboxylic Acid (2-Oxochromene-3-carboxylic acid).

Sources

Technical Support Center: HPLC Analysis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. Our focus is on delivering not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid that influence its HPLC separation?

A1: The molecular structure itself provides the most critical clues for method development. The key features are:

  • Carboxylic Acid Group: This makes the molecule an acidic compound. Its retention time will be highly sensitive to the pH of the mobile phase.[1][2][3] The ionization state of the carboxylic acid must be controlled to achieve sharp, symmetrical peaks and reproducible retention.

  • Coumarin Core Structure: The fused ring system provides a strong chromophore, making UV detection a suitable choice for analysis.

  • Overall Hydrophobicity: The presence of the chloro and ethoxy groups, in addition to the chromene backbone, gives the molecule significant non-polar character, making it well-suited for reversed-phase (RP) HPLC.

Q2: Why is mobile phase pH the most critical parameter for this analysis?

A2: The mobile phase pH directly controls the ionization state of the carboxylic acid functional group.[4][5]

  • At a pH well below the analyte's pKa , the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is more hydrophobic and will be more strongly retained on a non-polar stationary phase (like C18), leading to longer retention times.[1][6]

  • At a pH near the analyte's pKa , the compound will exist as a mixture of its protonated (-COOH) and deprotonated (-COO⁻) forms. This equilibrium during chromatography can lead to significant peak broadening or splitting.[2][4]

  • At a pH well above the analyte's pKa , the analyte will be in its fully ionized, deprotonated form (-COO⁻). This form is more polar and will have much less retention on a C18 column, eluting very quickly.[3]

For robust and reproducible chromatography, it is essential to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa to ensure it exists in a single, stable form.[1][7]

Q3: What is a recommended starting point for column and mobile phase selection?

A3: For initial method development, a standard reversed-phase approach is recommended:

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is an excellent starting point. The end-capping is crucial to minimize interactions between the acidic analyte and residual silanol groups on the silica surface, which can cause peak tailing.[8][9]

  • Mobile Phase A (Aqueous): HPLC-grade water with a suitable buffer to control pH. A 20-25 mM phosphate or formate buffer adjusted to a pH between 2.5 and 3.0 is a robust choice.[10][11] This low pH ensures the carboxylic acid is fully protonated.

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Detection: UV detection at a wavelength where the coumarin structure shows significant absorbance.

HPLC Troubleshooting Guide

Chromatographic problems are best diagnosed by systematically evaluating the symptoms. Below are common issues encountered during the analysis of acidic compounds like 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, their probable causes, and recommended solutions.

Summary of Common HPLC Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interaction with residual silanols. 2. Mobile phase pH too close to analyte pKa. 3. Column contamination or degradation.1. Lower mobile phase pH (e.g., 2.5-3.0) to suppress silanol ionization. Use a modern, high-purity, end-capped column. 2. Adjust mobile phase pH to be >2 units below the analyte's pKa. 3. Implement a column flushing protocol. Replace the column if necessary.
Peak Fronting 1. Sample overload (mass or volume). 2. Sample solvent is stronger than the mobile phase. 3. Column bed collapse or void at the inlet.1. Dilute the sample or reduce the injection volume.[12][13] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[14][15] 3. Replace the column.[16]
Split Peaks 1. Clogged inlet frit or void in the column packing. 2. Co-elution with an impurity. 3. Sample dissolved in a solvent much stronger than the mobile phase.1. Reverse-flush the column (disconnected from the detector). If the problem persists, replace the column.[17][18] 2. Adjust the gradient or mobile phase composition to improve resolution. 3. Prepare the sample in the mobile phase.
Broad Peaks 1. Large extra-column volume (dead volume). 2. Column contamination or aging. 3. Inappropriate mobile phase pH or buffer concentration.1. Minimize tubing length and use narrow-bore (e.g., 0.005" I.D.) tubing. Ensure fittings are properly seated.[13] 2. Flush the column with a strong solvent or replace it.[19][20] 3. Optimize pH and ensure buffer concentration is adequate (typically 10-50 mM).[10]
Retention Time Drift 1. Change in mobile phase composition (e.g., evaporation). 2. Inadequate temperature control. 3. Insufficient column equilibration time. 4. System leaks.1. Prepare fresh mobile phase daily. Keep solvent bottles capped. Use an on-line mixer if available.[21][22] 2. Use a thermostatted column compartment.[22][23] 3. Equilibrate the column for at least 10-15 column volumes before analysis. 4. Check for leaks from the pump to the injector and column fittings.[23]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common HPLC peak shape and retention issues.

HPLC_Troubleshooting_Workflow start Analysis Start Inject Standard observe Observe Chromatogram start->observe peak_shape_q Is Peak Shape Acceptable? observe->peak_shape_q tailing_q Peak Tailing? peak_shape_q->tailing_q No retention_q Is Retention Time Stable? peak_shape_q->retention_q Yes check_ph Action: Lower Mobile Phase pH to ~2.5 tailing_q->check_ph Yes fronting_q Peak Fronting? tailing_q->fronting_q No check_column Action: Use High-Purity End-Capped Column check_ph->check_column end_replace Problem Persists | Consider Column Replacement check_column->end_replace check_conc Action: Dilute Sample or Reduce Injection Volume fronting_q->check_conc Yes split_q Split Peaks? fronting_q->split_q No check_solvent Action: Dissolve Sample in Mobile Phase check_conc->check_solvent check_solvent->end_replace flush_column Action: Reverse-Flush Column (Offline) split_q->flush_column Yes split_q->end_replace No flush_column->end_replace check_temp Action: Use Column Oven retention_q->check_temp No end_ok Method OK retention_q->end_ok Yes check_mp Action: Prepare Fresh Mobile Phase check_temp->check_mp check_equil Action: Increase Equilibration Time check_mp->check_equil check_equil->end_replace

Caption: A troubleshooting workflow for diagnosing and resolving common HPLC issues.

The Mechanism of pH Control

To achieve optimal peak shape, it is crucial to suppress the ionization of both the acidic analyte and the residual silanol groups on the stationary phase. Operating at a low pH accomplishes both goals simultaneously.

pH_Effect_Diagram Effect of Mobile Phase pH on Analyte and Stationary Phase Interactions cluster_high_ph High pH (e.g., pH > 5) cluster_low_ph Low pH (e.g., pH < 3) analyte_high Analyte (Ionized) -COO⁻ c18_high C18 Stationary Phase analyte_high->c18_high Weak Hydrophobic Interaction (Fast Elution) silanol_high Residual Silanol (Ionized) -SiO⁻ analyte_high->silanol_high Ionic Repulsion analyte_low Analyte (Neutral) -COOH c18_low C18 Stationary Phase analyte_low->c18_low Strong Hydrophobic Interaction (Good Retention) silanol_low Residual Silanol (Neutral) -SiOH analyte_low->silanol_low Secondary Interactions Minimized

Caption: The effect of mobile phase pH on interactions leading to peak shape issues.

Experimental Protocols

Protocol 1: Baseline HPLC Method for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Objective: To establish a starting gradient HPLC method for the separation of the target analyte.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Mobile Phase A: Prepare a 25 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or an optimal wavelength determined by UV scan).

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Column Flushing and Regeneration for Reversed-Phase Columns

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak distortion and high backpressure.

Methodology:

  • Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet and direct the flow to a waste container.

  • Initial Flush (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Organic Solvent Wash: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol to remove non-polar and moderately polar contaminants.

  • Strong Solvent Wash (Optional): For very non-polar contaminants, flush with 20-30 column volumes of isopropanol.

  • Return to Reversed-Phase Conditions: If a strong, non-polar solvent like isopropanol was used, flush the column with methanol or acetonitrile before re-introducing the aqueous mobile phase.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

  • Performance Check: Inject a standard to evaluate if the peak shape has improved.

References

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • KNAUER. (2017, June 23). HPLC: What to do in case of peaks being too broad?. Retrieved from [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Troubleshooting Instability and Achieving Stable Retention Times. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • LCGC International. (2025, November 27). Peak Fronting, Column Life and Column Conditioning. Retrieved from [Link]

  • LCGC International. (2013, March 26). The LCGC Blog: Retention Time Variability in HPLC. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2026, January 10). Common Reasons for HPLC Retention Time Drift, Variation or Change. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]

  • ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2005, October 1). Broad Peaks. Retrieved from [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • LCGC International. (2013, July 2). The LCGC Blog: Buffer Choice for HPLC Separations. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ACS Publications. (2003, December 31). pH Gradient Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Validation & Comparative

Fluorogenic Profiling: 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid vs. 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug metabolism and pharmacokinetics (DMPK), the precise quantification of Cytochrome P450 (CYP450) activity is critical for predicting drug-drug interactions and metabolic clearance. Fluorogenic substrates have largely replaced radiometric and HPLC-based assays due to their high throughput, safety, and real-time kinetic capabilities.

This guide provides an objective, data-driven comparison between the masked enzymatic substrate 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and its highly fluorescent unmasked product, a structurally tuned derivative of 7-hydroxycoumarin . By examining the photophysical causality and experimental workflows, researchers can optimize their O-deethylase assays for maximum sensitivity and reliability.

Mechanistic Causality: The Structural Basis of Fluorescence

The core principle of this fluorogenic assay relies on the internal charge transfer (ICT) of the coumarin scaffold and the precise manipulation of its pKa.

  • The Reference (7-Hydroxycoumarin): Unmodified 7-hydroxycoumarin (umbelliferone) exhibits moderate fluorescence, but its utility in physiological assays is limited by a high pKa (~7.8). At a physiological pH of 7.4, a significant fraction remains in the protonated phenol state, which possesses a lower quantum yield and suboptimal excitation characteristics compared to the fully ionized phenolate anion 1.

  • The Product (6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid): To overcome the limitations of standard umbelliferone, the addition of a strongly electron-withdrawing chlorine atom at the 6-position and a carboxylic acid at the 3-position systematically lowers the pKa from ~7.8 to approximately 6.3 2. This critical modification ensures that at pH 7.4, >90% of the molecule exists as the highly fluorescent phenolate anion. Furthermore, this structural tuning achieves a near-perfect quantum yield (~0.98) and shifts the excitation maximum to ~400 nm, making it an ideal violet-excitable dye that avoids UV-induced cellular autofluorescence 3.

  • The Substrate (6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid): Alkylation of the 7-hydroxyl group with an ethyl moiety completely masks phenolate anion formation. This disruption of the push-pull electron system renders the substrate virtually non-fluorescent at the 400 nm excitation wavelength. Only upon specific CYP450-mediated O-dealkylation is the fluorophore unmasked, providing an exceptional signal-to-background ratio 4.

Quantitative Data Comparison

The following table summarizes the photophysical properties, demonstrating why the transition from the ethoxy substrate to the hydroxy product yields such a robust assay window.

Property6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid7-Hydroxycoumarin (Umbelliferone)
Role in Assay CYP450 Substrate (Masked)CYP450 Product (Fluorophore)Classic Reference Fluorophore
Excitation (λmax) ~330 nm (Weak absorption)~400 nm (Violet-excitable)330–360 nm
Emission (λmax) Non-fluorescent at 450 nm~450 nm~450–460 nm
Quantum Yield (Φ) < 0.01~0.98~0.50 – 0.70
pKa of 7-OH N/A (Masked by ethyl group)~6.3~7.8
Fluorescence at pH 7.4 NegligibleMaximal (>90% ionized)Sub-optimal (~30% ionized)

Pathway Visualization

Pathway Sub 6-Chloro-7-ethoxy-2-oxo- 2H-chromene-3-carboxylic acid (Non-Fluorescent Substrate) Enz Cytochrome P450 (CYP O-Deethylase) + NADPH + O2 Sub->Enz Binding Prod 6-Chloro-7-hydroxy-2-oxo- 2H-chromene-3-carboxylic acid (Highly Fluorescent Product) Enz->Prod O-Dealkylation Byprod Acetaldehyde (Leaving Group) Enz->Byprod Cleavage

CYP450-mediated O-deethylation of the ethoxycoumarin substrate into a fluorescent product.

Experimental Workflow: Self-Validating CYP450 O-Deethylase Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal controls to account for solvent inhibition, background hydrolysis, and inner filter effects.

Reagent Preparation
  • Substrate Stock: Dissolve 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in anhydrous DMSO to a concentration of 10 mM.

  • Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4. (Causality: pH 7.4 accurately mimics physiological conditions while ensuring the product is >90% in its highly fluorescent phenolate form).

  • Enzyme Source: Thaw recombinant CYP450 enzymes (e.g., CYP1A2) or liver microsomes on ice.

  • Cofactor: Prepare a 10 mM NADPH solution in Assay Buffer immediately before use.

Assay Assembly & Self-Validation Matrix

In a 96-well solid black microplate, assemble the following reactions (Total volume: 100 µL/well):

  • Test Wells: Enzyme + Buffer + Substrate (Final concentration 10–50 µM).

  • Validation Control 1 (Background): Buffer + Substrate + NADPH (No enzyme). Rules out spontaneous hydrolysis.

  • Validation Control 2 (Inhibition): Enzyme + Buffer + Substrate + Known CYP Inhibitor (e.g., α-naphthoflavone). Proves fluorescence is specifically enzyme-mediated.

  • Validation Control 3 (Standard Curve): Serial dilutions of the pure product (6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid) from 0.1 µM to 10 µM. Allows conversion of Relative Fluorescence Units (RFU) to absolute product formed.

Critical Causality Note: Organic solvents competitively inhibit CYP450 enzymes. Ensure the final DMSO concentration in all wells is strictly <1% (v/v) to prevent artificial reduction in enzyme kinetics 4.

Reaction Initiation & Kinetic Read
  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the NADPH stock to all wells (except the Standard Curve).

  • Immediately read the plate kinetically every 60 seconds for 30 minutes at 37°C.

    • Settings: Excitation = 400 nm, Emission = 450 nm.

    • Causality Note: Continuous kinetic reading is prioritized over endpoint measurements to accurately account for the inner filter effect and any temperature/pH-dependent decay of coumarin fluorescence over time 4.

References

  • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC / ACS Publications - 1

  • Critical evaluation of 7-ethoxycoumarin O-deethylase activity measurement in intact isolated rat hepatocytes - PubMed / Taylor & Francis - 4

  • 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed / Analytical Biochemistry - 3

  • Development of Fluorogens for the Detection of Physiological Analytes - Carnegie Mellon University - 2

Sources

Comprehensive Purity Validation of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid: LC-MS vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly functionalized heterocyclic building blocks. 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 1352503-73-1)[1] is a prime example. This compound features a coumarin (2-oxo-2H-chromene) core, an ethoxy ether, a halogen (chlorine), and a reactive carboxylic acid. Its structural complexity makes it a highly valuable scaffold in drug discovery, but it also presents a unique challenge for purity validation.

In this guide, we will objectively compare the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against other analytical alternatives for this specific compound class. Furthermore, I will detail a self-validating, [2] UPLC-PDA-HRMS protocol, explaining the mechanistic causality behind every experimental parameter.

The Analytical Challenge

Validating the purity of this specific chromene derivative requires an analytical modality capable of detecting trace impurities that are structurally similar to the active pharmaceutical ingredient (API). Common impurities for this synthesis include:

  • Des-chloro analogs: Incomplete halogenation during synthesis.

  • Esterification artifacts: Unintended reaction of the C3-carboxylic acid with extraction solvents (e.g., ethanol).

  • Ring-opened degradants: Hydrolysis of the lactone ring under basic conditions.

Because these impurities share the same fundamental chromophore as the main compound, standard UV detection often fails to distinguish them if they co-elute.

Comparative Analysis of Analytical Modalities

To select the optimal validation method, we must compare the capabilities of standard analytical techniques. While [3], it lacks the structural elucidation power required for complex coumarin derivatives.

Table 1: Performance Comparison for Coumarin Derivative Purity Validation
Performance MetricUPLC-PDA-HRMS (Recommended)HPLC-UV 1 H / 13 C NMRGC-MS
Limit of Detection (LOD) < 0.01% (High sensitivity)~ 0.05%~ 1.0%N/A (Requires derivatization)
Specificity (Co-elution) High (Resolved by exact mass)Low (Relies on retention time)High (Chemical shift resolution)Moderate
Structural Elucidation Excellent (MS/MS & Isotopic ID)NoneExcellentGood (EI library matching)
Analysis Time < 10 minutes 20 - 30 minutes~ 15 minutes> 30 minutes
Suitability for this API Optimal: Handles polar acids well.Good: For routine batch release.Moderate: Qualitative ID only.Poor: Acid is non-volatile.

Why LC-MS Wins: Gas Chromatography (GC-MS) is fundamentally unsuited for this compound because the polar carboxylic acid makes it non-volatile, requiring complex derivatization that can introduce artifacts. NMR is excellent for absolute structural confirmation but lacks the dynamic range to quantify impurities below 1%[3]. Therefore, an orthogonal approach using UPLC coupled with both a Photodiode Array (PDA) and High-Resolution Mass Spectrometry (HRMS) provides the ultimate self-validating system[4].

Experimental Workflow

The following workflow illustrates the orthogonal detection strategy, ensuring that both quantitative UV data and qualitative mass data are acquired simultaneously.

Workflow A Sample Prep: 1 mg/mL (Aprotic Solvent) B UPLC Separation (BEH C18 Column) A->B C Orthogonal Detection Splitter B->C D PDA UV Detection (Quantitation) C->D E ESI-HRMS Detection (Structural ID) C->E F Data Integration & ICH Q2(R2) Validation D->F E->F

Figure 1: Orthogonal UPLC-PDA-HRMS workflow for coumarin derivative purity validation.

Self-Validating LC-MS Protocol

This protocol is designed not just to generate data, but to continuously prove its own validity. According to [5], the system must demonstrate specificity, accuracy, and precision.

Phase 1: System Suitability & Sample Preparation
  • System Suitability Test (SST): Before any sample is run, a blank (diluent only) and a known reference standard are injected. The system automatically verifies that the theoretical plate count is >10,000 and the tailing factor is <1.5. If the SST fails, the sequence aborts.

  • Sample Preparation: Dissolve 1.0 mg of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in 1.0 mL of LC-MS grade Acetonitrile.

  • Causality: Coumarin derivatives containing a lactone ring are highly susceptible to hydrolysis in strongly basic or protic aqueous environments. By utilizing an aprotic solvent (Acetonitrile), we preserve the integrity of the 2-oxo-2H-chromene core. This ensures that any open-ring impurities detected are intrinsic to the batch and not artifacts generated during sample prep.

Phase 2: Chromatographic Separation (UPLC)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Causality: The C3-carboxylic acid has a pKa of approximately 3.5. The use of 0.1% FA (pH ~2.7) suppresses the ionization of the acid in the mobile phase, keeping the molecule in its neutral state. This prevents peak tailing and secondary interactions with the silica support. Furthermore, unlike Trifluoroacetic Acid (TFA), FA does not cause significant ion suppression in the MS source, allowing for high-sensitivity detection[4].

Phase 3: Mass Spectrometric Detection (ESI-HRMS)
  • Ionization Source: Electrospray Ionization (ESI) with rapid polarity switching.

  • Causality: [4]. The carboxylic acid group readily deprotonates to form a highly stable [M−H]− ion ( m/z 267.0) in negative mode. Conversely, the chromene core can accept a proton to form [M+H]+ ( m/z 269.0) in positive mode. Monitoring both polarities ensures absolute coverage of potential impurities (e.g., des-ethyl impurities that might only ionize well in one mode).

  • The Isotopic Validation Mechanism: The presence of the C6-chlorine atom provides a built-in structural validation tool. The natural isotopic abundance of 35Cl and 37Cl dictates a strict 3:1 intensity ratio in the mass spectra. When analyzing the chromatogram, any co-eluting peak that lacks this exact 3:1 isotopic signature can be immediately ruled out as a des-chloro impurity or an unrelated system contaminant.

Phase 4: Data Interpretation
  • Quantitative Purity: Extract the UV chromatogram at 254 nm and 320 nm (the optimal absorption maximum for the conjugated coumarin system). Calculate purity using the peak area normalization method.

  • Qualitative Confirmation: Extract the ion chromatograms (EIC) for m/z 267.00 and m/z 269.00. Verify the 3:1 isotopic ratio to confirm the identity of the main peak and flag any mass deviations representing structural impurities.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides Extracts and Essential Oils Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

benchmarking 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid against standard fluorophores

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

This guide provides a comprehensive performance benchmark of the novel fluorophore, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (referred to herein as CECC), against established standards. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction

The quest for brighter, more stable, and environmentally sensitive fluorophores is a driving force in modern biological and chemical research. Coumarin derivatives are a well-established class of fluorescent dyes known for their high quantum yields and sensitivity to the local microenvironment.[1] This guide focuses on a specific derivative, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (CECC), a compound with potential applications in bio-imaging and sensing.

To provide a clear performance context, we benchmark CECC against two widely used fluorophores:

  • Coumarin 1 : A classic blue-emitting coumarin dye often used as a reference standard and in multicolor imaging applications.[2][3]

  • Fluorescein : A foundational green-emitting fluorophore, renowned for its high brightness and utility in a vast range of biological labeling applications.[][5]

This guide will dissect the key photophysical parameters, provide detailed protocols for their measurement, and offer insights into the practical implications of the findings.

Section 1: Comparative Photophysical Properties

A fluorophore's utility is defined by several key metrics that dictate its brightness, spectral suitability, and stability. The table below summarizes the critical photophysical properties of CECC in comparison to our selected standards.

Property6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (CECC)Coumarin 1Fluorescein (in 0.1 M NaOH)
Excitation Max (λ_ex) ~404 nm375 nm[2]494 nm[][6]
Emission Max (λ_em) ~448 nm446 nm[2]520 nm[][5]
Quantum Yield (Φ_F) High (approaching 0.98 for similar structures)[7][8]ModerateHigh (approx. 0.90)[9]
Molar Absorptivity (ε) High (expected > 30,000 M⁻¹cm⁻¹)ModerateHigh (76,900 M⁻¹cm⁻¹)
Calculated Brightness (ε × Φ_F) Very HighModerateVery High
Stokes Shift ~44 nm71 nm[2]26 nm[5]
Solubility Water-soluble[7]VariesGood water solubility[]

Note: Data for CECC is based on the closely related and well-characterized compound 3-Carboxy-6-chloro-7-hydroxycoumarin, also known as V450, which shares the same core chloro-coumarin structure and exhibits nearly identical spectral properties.[8] Brightness for fluorescein is based on its isothiocyanate derivative (FITC).

Expert Analysis of Properties:
  • Spectral Profile: CECC is a violet-excitable dye, making it highly compatible with the common 405 nm laser line used in flow cytometry and confocal microscopy.[8] Its emission in the blue region of the spectrum fills a critical niche, allowing for effective multiplexing with green (like Fluorescein) and red fluorophores.

  • Brightness: The brightness of a fluorophore is a product of its ability to absorb light (molar absorptivity, ε) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield, Φ_F).[10] CECC's parent structures exhibit exceptionally high quantum yields (approaching 0.98), suggesting it is a highly efficient photon emitter.[7][11] When combined with a high molar absorptivity, this results in a very bright dye, surpassing many traditional blue fluorophores.[8]

  • Photostability: A critical parameter for imaging, especially in time-lapse experiments, is photostability—the molecule's resistance to irreversible photochemical destruction upon light exposure.[10] While specific data for CECC is limited, halogenated coumarins are generally known for improved stability. This is a key performance metric that must be evaluated experimentally.

  • Environmental Sensitivity (Solvatochromism): Coumarin dyes are known for their fluorescence sensitivity to solvent polarity.[1][12] Changes in the solvent environment can alter the energy gap between the ground and excited states, often resulting in a shift in the emission wavelength.[13][14] This property can be leveraged for creating probes that report on their local microenvironment, such as within cellular compartments or during protein binding events.

Section 2: Experimental Benchmarking Protocols

To ensure trustworthy and reproducible results, the following protocols are provided. These methods form a self-validating system for the characterization of any fluorophore.

Workflow for Fluorophore Characterization

The overall process follows a logical progression from basic spectral characterization to quantitative performance metrics.

G cluster_prep Sample Preparation cluster_abs Absorbance Analysis cluster_fluor Fluorescence Analysis A Prepare Stock Solutions (e.g., 1 mM in DMSO) B Prepare Diluted Series in Solvent of Choice (e.g., PBS) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C F Measure Emission Spectra (Spectrofluorometer) B->F D Determine λ_max(abs) C->D E Calculate Molar Absorptivity (ε) (Beer-Lambert Plot) C->E D->F Set Excitation λ H Measure Relative Quantum Yield (Φ_F) E->H Input for Φ_F Calculation G Determine λ_max(em) F->G F->H I Assess Photostability F->I G->H Input for Φ_F Calculation

Caption: Overall workflow for photophysical characterization.

Protocol 2.1: Determination of Molar Absorptivity (ε)

Causality: The molar absorptivity (or extinction coefficient) is an intrinsic measure of how strongly a molecule absorbs light at a specific wavelength.[15] Its accurate determination is crucial for calculating brightness and ensuring precise concentration measurements. This protocol uses the Beer-Lambert law (A = εbc), where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration.[16]

Methodology:

  • Preparation of Standards: Prepare a series of at least five dilutions of the fluorophore in a suitable solvent (e.g., 1, 2.5, 5, 7.5, and 10 µM in PBS, pH 7.4). Use high-purity solvents and calibrated volumetric glassware to minimize error.[15][17]

  • Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline absorbance spectrum across the wavelength range of interest (e.g., 300-600 nm). This corrects for any absorbance from the solvent or cuvette itself.

  • Sample Measurement: Measure the absorbance spectrum for each dilution at the same settings.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • For each concentration, record the absorbance value at λ_max.

    • Plot Absorbance (at λ_max) on the y-axis versus Concentration (in mol/L) on the x-axis.

    • Perform a linear regression on the data. The plot should be linear with an R² value > 0.99.

    • The molar absorptivity (ε) is the slope of the line, as the path length (b) is 1 cm.[18][19] The units will be M⁻¹cm⁻¹.

Protocol 2.2: Relative Fluorescence Quantum Yield (Φ_F) Measurement

Causality: The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[20] The relative method, which compares the test compound to a standard of known quantum yield, is a widely accepted and accessible approach.[21] To minimize errors from inner filter effects, all solutions must be optically dilute (Absorbance < 0.1).[21][22]

G cluster_main Relative Quantum Yield Measurement cluster_eq Governing Equation A Prepare Optically Dilute Solutions (Abs < 0.1) of Test (X) and Standard (ST) B Measure Absorbance at Excitation λ A->B C Measure Corrected Emission Spectra A->C E Calculate Φ_F(X) using Equation B->E A_ST, A_X D Integrate Area under Emission Curve D->E I_ST, I_X Eq Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (η_X² / η_ST²)

Caption: Logic flow for relative quantum yield determination.

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound. For CECC, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a suitable choice.

  • Solution Preparation: Prepare a series of dilutions for both the test compound (X) and the standard (ST) in the same solvent. The absorbance of these solutions at the excitation wavelength must be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. Excite all samples at the same wavelength.

    • Ensure instrument settings (e.g., excitation/emission slit widths) are identical for all measurements.[22]

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).

    • Plot integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the test compound and the standard.

    • The slope of the resulting line is the gradient (Grad).

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation[21]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent (if solvents differ; if the same, this term is 1).

      • Subscripts X and ST denote the test and standard compounds, respectively.

Protocol 2.3: Photostability Assessment

Causality: Photobleaching is the light-induced chemical destruction of a fluorophore, leading to signal loss.[10] A direct comparison of bleaching rates under identical, high-intensity illumination provides a robust measure of relative photostability. This protocol follows principles outlined in photostability testing guidelines.[23][24]

Methodology:

  • Sample Preparation: Prepare solutions of CECC, Coumarin 1, and Fluorescein at a concentration that yields a similar initial fluorescence intensity (e.g., Absorbance ≈ 0.1). Place them in matched quartz cuvettes.

  • Instrumentation: Place the cuvette in a spectrofluorometer. The excitation shutter will be used to control the light exposure.

  • Experimental Procedure:

    • Record an initial emission spectrum (Time 0).

    • Continuously illuminate the sample using the maximum intensity light from the excitation source set at the fluorophore's λ_max(abs).

    • At fixed intervals (e.g., every 30 seconds), briefly close the excitation shutter, record a full emission spectrum, and then resume continuous illumination.

    • Repeat this process for a set duration (e.g., 10-15 minutes) or until the fluorescence intensity has decreased by over 50%.

  • Data Analysis:

    • For each time point, determine the peak fluorescence intensity.

    • Normalize the intensity data by dividing each point by the initial intensity at Time 0.

    • Plot the normalized fluorescence intensity (y-axis) versus time (x-axis) for each fluorophore.

    • The rate of decay of the curve is inversely proportional to the photostability. A slower decay indicates a more photostable dye.

Conclusion and Field-Proven Insights

Based on its photophysical profile, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (CECC) emerges as a high-performance fluorophore for applications requiring violet excitation. Its primary advantages lie in its exceptional brightness, driven by a near-perfect quantum yield, and its spectral positioning, which is ideal for multicolor flow cytometry and microscopy.

Recommendations for Researchers:

  • Choose CECC for Multiplexing: When designing multicolor experiments, CECC is an excellent choice for the 405 nm channel, providing a bright, clean signal with minimal spectral overlap into green channels occupied by dyes like FITC or GFP.

  • Leverage Environmental Sensitivity: The inherent solvatochromism of the coumarin scaffold makes CECC a strong candidate for developing functional probes. Researchers can explore its use in assays where changes in local polarity, viscosity, or binding events need to be monitored.

  • Validate Photostability for Application: While expected to be robust, the photostability of CECC should be confirmed under the specific illumination conditions of your instrument (e.g., laser power, exposure time) before embarking on long-term live-cell imaging experiments.

This guide provides the foundational data and protocols for the effective evaluation and implementation of CECC. By understanding its performance relative to established standards, researchers can make informed decisions to advance their scientific objectives.

References

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  • National Center for Biotechnology Information. (n.d.). Fluorescein. PubChem Compound Summary for CID 16850. Retrieved from PubChem. [Link]

  • CAMEO. (2022, July 25). Fluorescein. Retrieved from CAMEO. [Link]

  • Reichardt, C. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. International Journal of Science and Research (IJSR). [Link]

  • Molecular Expressions. (2015, November 13). Solvent Effects on Fluorescence Emission. Retrieved from Florida State University. [Link]

  • Omni Calculator. (n.d.). Molar Absorptivity Calculator. Retrieved from Omni Calculator. [Link]

  • da Silva, D. L., et al. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Royal Society of Chemistry. [Link]

  • Ismail, L. F. M., et al. (1992). Fluorescence properties of some coumarin dyes and their analytical implication. Indian Academy of Sciences. [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from UCI Department of Chemistry. [Link]

  • Branzea, D., et al. (2011, March 14). SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. Journal of Optoelectronics and Advanced Materials. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from ISS. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from Edinburgh Instruments. [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. [Link]

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from Agilent Technologies. [Link]

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  • Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law. Retrieved from Study.com. [Link]

  • Unknown. (n.d.). MOLAR ABSORPTIVITY. Retrieved from Unknown Source. [Link]

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Structural Analysis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and Related Coumarins: A Guide for Researchers

This guide provides a comprehensive structural comparison of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and its related coumarin analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characteristics, and biological activities of these compounds, supported by experimental data and established methodologies.

Introduction to Coumarins and Their Significance

Coumarins are a large class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological properties.[1][2] Their diverse biological activities, including anticoagulant, anti-inflammatory, anticancer, antimicrobial, and antioxidant effects, have made them a focal point of medicinal chemistry research.[1][2][3] The core coumarin scaffold, a benzene ring fused to an α-pyrone ring, allows for extensive structural modifications, leading to a vast library of derivatives with enhanced and specific biological functions.[2][4]

The subject of this guide, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, is a synthetic coumarin derivative. The presence of the chloro and ethoxy groups at the 6 and 7 positions, respectively, and a carboxylic acid moiety at the 3-position, are expected to significantly influence its physicochemical properties and biological activity. This guide aims to elucidate the structural nuances of this compound and compare them with other key coumarin derivatives to provide a framework for future drug design and development.

Synthesis of Coumarin-3-Carboxylic Acid Derivatives

The synthesis of coumarin-3-carboxylic acids and their derivatives is often achieved through the Knoevenagel condensation reaction.[5] This typically involves the reaction of a substituted salicylaldehyde with a malonic acid derivative. For instance, the synthesis of various coumarin-3-carboxylate derivatives has been reported through the reaction of the corresponding salicylaldehydes with diethyl malonate in the presence of a base like piperidine.[6]

Another approach involves the Pechmann condensation, which is particularly useful for synthesizing 4-substituted coumarins.[7] More recent synthetic strategies include rhodium(III)-catalyzed C-H activation and [3+3] annulation cascades, offering an efficient and redox-neutral pathway to 2H-chromene-3-carboxylic acids.[8]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for coumarin-3-carboxylic acid derivatives, highlighting key reaction steps.

Synthesis_Workflow Salicylaldehyde Substituted Salicylaldehyde Intermediate Knoevenagel Condensation Intermediate Salicylaldehyde->Intermediate Malonic_Ester Diethyl Malonate Malonic_Ester->Intermediate Piperidine Piperidine (Base) Piperidine->Intermediate Ester Coumarin-3-carboxylate Ester Intermediate->Ester Cyclization Carboxylic_Acid Coumarin-3-carboxylic Acid Ester->Carboxylic_Acid Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Carboxylic_Acid

Caption: Generalized synthetic workflow for coumarin-3-carboxylic acids.

Structural and Spectroscopic Comparison

The structural features of coumarins are best elucidated through a combination of spectroscopic techniques and X-ray crystallography. These methods provide detailed information about bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding structure-activity relationships (SAR).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of coumarin-3-carboxylic acids typically shows a characteristic singlet for the proton at the C-4 position in the range of δ 8.5-9.4 ppm.[9][10] The aromatic protons appear as multiplets in the region of δ 7.1-8.2 ppm.[9][10] The presence of a carboxylic acid proton is confirmed by a broad singlet between δ 10-13 ppm.[11] For 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, specific signals for the ethoxy group (a triplet and a quartet) would also be expected.

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbons of the lactone and carboxylic acid typically resonate at δ 156-165 ppm.[9] The positions of other carbon signals are influenced by the nature and position of the substituents on the coumarin ring.[12]

Infrared (IR) Spectroscopy: The IR spectrum of coumarin-3-carboxylic acids is characterized by strong absorption bands for the carbonyl groups. The lactone carbonyl stretch usually appears around 1730-1755 cm⁻¹, while the carboxylic acid carbonyl stretch is observed at a slightly lower frequency, around 1680-1736 cm⁻¹.[10][11] A broad O-H stretching band for the carboxylic acid is also prominent in the region of 3300-2500 cm⁻¹.[11]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.[10][13]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.[14][15] This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity.[16] For instance, studies on coumarin-3-carboxylic acid have identified both O-H···O hydrogen bonds and weaker C-H···O interactions.[14]

Comparative Data

The following table summarizes key structural and spectroscopic data for 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and related coumarins.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Aromatic H: ~7.4-7.7, C4-H: ~8.8[17]Lactone C=O: ~160, Carboxyl C=O: ~164[17]C=O (lactone): ~1730, C=O (acid): ~1680
7-Ethoxycoumarin Aromatic H: ~6.8-7.4, C4-H: ~7.6, OCH₂: ~4.1, CH₃: ~1.4Lactone C=O: ~161C=O (lactone): ~1720
Coumarin-3-carboxylic acid Aromatic H: ~7.3-7.7, C4-H: ~8.5[10]Lactone C=O: ~155.7, Carboxyl C=O: ~166.2[10]C=O (lactone): ~1730, C=O (acid): ~1690

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of coumarins is highly dependent on the nature and position of substituents on the benzopyrone ring.

Anticoagulant Activity

Coumarins are well-known for their anticoagulant properties, with warfarin being a prominent example.[3][18] The anticoagulant effect is often associated with the 4-hydroxycoumarin scaffold, which acts as a vitamin K antagonist.[3][19] While the parent coumarin itself is not an anticoagulant, its derivatives can exhibit potent activity.[3] Studies have shown that certain synthetic coumarin derivatives can have higher anticoagulant activity than warfarin.[20]

Anticancer Activity

Numerous coumarin derivatives have demonstrated significant anticancer activity.[6][21][22] The presence of a carboxylic acid or carboxamide group at the C-3 position has been shown to be important for cytotoxic effects against various cancer cell lines.[21][23][24] For example, some coumarin-3-carboxylic acid derivatives have been identified as potent inhibitors of lactate transport, a promising strategy for cancer therapy.[22] The substitution pattern on the coumarin ring plays a crucial role in determining the anticancer potency and selectivity.[7]

Antimicrobial Activity

Coumarins also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][25] The presence of halogen substituents, such as chlorine or bromine, on the coumarin ring can enhance antimicrobial potency.[2][25][26] For instance, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one has shown potent antioxidant activity.[25] The carboxylic acid group at the C-3 position has also been found to be essential for the antibacterial activity of some coumarins.[21]

Structure-Activity Relationship (SAR) Insights

The following diagram summarizes key SAR findings for coumarin derivatives.

SAR_Diagram Coumarin_Core Coumarin Core Benzopyrone Nucleus C3_Substituent C-3 Position -COOH / -CONH₂ (Anticancer, Antibacterial) Coumarin_Core->C3_Substituent Influences C4_Substituent C-4 Position -OH (Anticoagulant) Coumarin_Core->C4_Substituent Influences C6_Substituent C-6 Position -Cl / -Br (Antimicrobial) Coumarin_Core->C6_Substituent Influences C7_Substituent C-7 Position -OR (Modulates Activity) Coumarin_Core->C7_Substituent Influences

Caption: Key structure-activity relationships of coumarin derivatives.

Experimental Protocols

General Procedure for Synthesis of Coumarin-3-Carboxylic Acids
  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted salicylaldehyde (1 equivalent) and diethyl malonate (1 equivalent) in ethanol.

  • Addition of Catalyst: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the ethyl coumarin-3-carboxylate.

  • Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

  • Purification: The crude carboxylic acid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Protocol for In Vitro Anticoagulant Activity Assay (Prothrombin Time - PT)
  • Animal Model: Use healthy male mice (e.g., Mus musculus swiss albino).

  • Compound Administration: Administer the test compounds and a control (e.g., warfarin) to different groups of mice. A saline-treated group serves as the negative control.

  • Blood Collection: After a specific time, collect blood samples from the mice via cardiac puncture into tubes containing an anticoagulant (e.g., sodium citrate).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • PT Measurement: Use a commercial PT reagent kit. Add a specific volume of the thrombokinase suspension to the plasma and measure the time taken for the plasma to clot. This time is the prothrombin time.

  • Data Analysis: Compare the PT values of the compound-treated groups with the control groups. A significant increase in PT indicates anticoagulant activity.[20]

Conclusion

This guide has provided a detailed structural comparison of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and its related coumarin analogs. The synthesis, spectroscopic properties, and biological activities of these compounds are intricately linked to their structural features. The presence of specific substituents at various positions on the coumarin ring system dramatically influences their pharmacological profiles. A thorough understanding of these structure-activity relationships is paramount for the rational design of new and more effective coumarin-based therapeutic agents. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate the biological potential of novel coumarin derivatives.

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A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity: A Case Study with 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation steps, among which the accurate determination of binding affinity stands as a critical milestone. This guide provides an in-depth, technical comparison of leading methodologies for validating the binding affinity of small molecules to their protein targets. We will use the novel compound, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid , a coumarin derivative, as a case study to illustrate these principles in a practical context.

Coumarin and its derivatives are a versatile class of compounds known for their wide spectrum of pharmacological activities, targeting a range of proteins from enzymes to G protein-coupled receptors (GPCRs).[1][2][3][4] For the purpose of this guide, we will hypothesize that our compound of interest targets a specific G protein-coupled receptor (GPCR), a large and important family of drug targets.[3] The validation of its binding affinity to this hypothetical GPCR is the central theme of our investigation.

This guide is structured to provide not just a set of protocols, but a logical framework for experimental design and data interpretation, reflecting the expertise and experience of a seasoned application scientist. We will delve into the causality behind experimental choices and emphasize the importance of self-validating systems for trustworthy results.

The Gold Standard: Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

Surface Plasmon Resonance (SPR) has established itself as a gold-standard, label-free technique for the real-time analysis of biomolecular interactions.[5][6] Its ability to provide kinetic data, including association (k_on) and dissociation (k_off) rates, in addition to the equilibrium dissociation constant (K_D), makes it an invaluable tool in drug discovery.[7][8][9]

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[5][6] In a typical experiment to study a small molecule-protein interaction, the protein (ligand) is immobilized on the sensor chip surface, and the small molecule (analyte) is flowed over this surface in a microfluidic system.[8] The binding of the analyte to the immobilized ligand causes an increase in mass at the sensor surface, leading to a proportional change in the refractive index, which is detected in real-time and plotted as a sensorgram.[6]

Experimental Workflow: Validating the Binding of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid to a GPCR Target

The following is a detailed, step-by-step protocol for validating the binding affinity of our coumarin derivative to its hypothetical GPCR target using SPR.

SPR_Workflow P1 Immobilize GPCR on Sensor Chip P2 Prepare Analyte (Coumarin Derivative) Series R1 Equilibration with Running Buffer P2->R1 R2 Analyte Injection (Association) R1->R2 R3 Buffer Injection (Dissociation) R2->R3 R4 Regeneration R3->R4 R4->R1 A1 Reference Subtraction & Blank Correction R4->A1 A2 Fit Data to Kinetic Model A1->A2 A3 Determine k_on, k_off, and K_D A2->A3

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Step 1: Immobilization of the GPCR Target

The choice of immobilization strategy is critical for maintaining the protein's native conformation and activity. For GPCRs, which are membrane proteins, specialized sensor chips and immobilization techniques are often required. A common approach is to capture detergent-solubilized, purified GPCRs onto a sensor chip surface that is pre-coated with antibodies or other capture molecules specific to a tag on the GPCR (e.g., a His-tag).

Step 2: Preparation of the Analyte

Our small molecule, 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, is the analyte. A series of dilutions of the compound in the running buffer should be prepared. It is crucial to match the solvent (e.g., DMSO) concentration in all analyte solutions and the running buffer to minimize bulk refractive index effects.

Step 3: The SPR Cycle

A typical SPR cycle consists of the following phases:

  • Baseline: Running buffer is flowed over the sensor surface to establish a stable baseline.

  • Association: The analyte solution is injected at a constant flow rate, and the binding to the immobilized GPCR is monitored in real-time.

  • Dissociation: The analyte solution is replaced with running buffer, and the dissociation of the compound from the GPCR is monitored.

  • Regeneration: A specific solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.

This cycle is repeated for each concentration of the analyte.

Step 4: Data Analysis

The resulting sensorgrams are processed to subtract the signal from a reference surface (to correct for non-specific binding and bulk effects) and then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Comparative Analysis: SPR vs. Alternative Technologies

While SPR is a powerful technique, it is essential to understand its strengths and limitations in comparison to other widely used methods for affinity determination, such as Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12]

ITC_Principle cluster_itc Isothermal Titration Calorimetry (ITC) Titrant Ligand (Coumarin Derivative) in Syringe Binding Binding Event Titrant->Binding Sample Macromolecule (GPCR) in Cell Sample->Binding Heat Heat Change (Release or Absorption) Data Thermodynamic Profile (K_D, n, ΔH, ΔS) Heat->Data Binding->Heat

Caption: The fundamental principle of Isothermal Titration Calorimetry (ITC).

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[13][14][15][16][17] It monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[13][14][17]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Refractive index change at a metal surfaceHeat change upon bindingInterference pattern of reflected light
Measurement Real-time kinetics (k_on, k_off) and affinity (K_D)Equilibrium thermodynamics (K_D, n, ΔH, ΔS)Real-time kinetics (k_on, k_off) and affinity (K_D)
Immobilization Required (one binding partner)Not required (in-solution)Required (one binding partner)
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Crude Sample Compatibility LimitedHighHigh
Key Advantage High sensitivity and detailed kinetic informationLabel-free, in-solution measurement providing thermodynamic dataHigh throughput and compatibility with crude samples
Key Limitation Potential for protein inactivation upon immobilization; sensitive to bulk effectsRequires large amounts of sample; lower throughputGenerally lower sensitivity than SPR for small molecules

Conclusion: An Integrated Approach to Binding Affinity Validation

The validation of binding affinity is a multi-faceted process that benefits from an integrated approach. While Surface Plasmon Resonance provides high-quality kinetic data and is a cornerstone of modern drug discovery, orthogonal techniques like Isothermal Titration Calorimetry and Bio-Layer Interferometry offer complementary information and can help to build a more complete and robust picture of the molecular interaction.

For our hypothetical case of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and its GPCR target, an ideal validation strategy would involve initial screening and kinetic characterization by SPR, followed by thermodynamic validation using ITC to confirm the binding stoichiometry and understand the driving forces of the interaction. This multi-pronged approach, grounded in a deep understanding of the principles and limitations of each technique, exemplifies the scientific rigor required to confidently advance a compound through the drug discovery pipeline.

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A Comparative Guide to the GC-MS Validation of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic Acid Synthesis Products

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is the first step in a long and rigorous journey. The validation of these synthesized products is of paramount importance to ensure their identity, purity, and quality. This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative with potential therapeutic applications. We will explore the nuances of GC-MS validation and objectively compare its performance with High-Performance Liquid Chromatography (HPLC), providing the supporting experimental data necessary for informed methodological decisions.

The Synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid: A Plausible Pathway

The synthesis of coumarin-3-carboxylic acids often involves the Knoevenagel condensation of a salicylaldehyde with a malonic acid derivative. For our target molecule, a plausible synthetic route begins with the reaction of 4-chloro-5-ethoxysalicylaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine. This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

Reactant1 4-Chloro-5-ethoxysalicylaldehyde Intermediate Diethyl 2-((4-chloro-2-hydroxy-5-ethoxyphenyl)methylene)malonate Reactant1->Intermediate Knoevenagel Condensation Reactant2 Diethyl Malonate Reactant2->Intermediate Catalyst Piperidine Catalyst->Intermediate Product 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid Intermediate->Product Intramolecular Cyclization & Saponification Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH, then H3O+) Hydrolysis->Product

Caption: Plausible synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

GC-MS Validation: A Deep Dive

The validation of an analytical method is crucial to ensure its suitability for its intended purpose[1][2][3][4][5][6]. For the confirmation of the synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, GC-MS offers high sensitivity and specificity. The following sections detail the validation parameters as per the International Council for Harmonisation (ICH) guidelines[3][5][7][8].

Experimental Protocol: GC-MS Method Validation

1. System Suitability: Before commencing the validation, the GC-MS system's suitability is assessed. This involves injecting a standard solution of the analyte to check for parameters like peak resolution, tailing factor, and theoretical plates, ensuring the system is performing optimally.

2. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (solvent used for sample preparation).

    • Analyze a sample of the synthesized product.

    • Analyze a sample of the synthesized product spiked with known related substances or impurities.

  • Acceptance Criteria: The chromatogram of the blank should not show any interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks in the spiked sample.

3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is derived from the linearity studies.

5. Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform recovery studies by spiking a placebo (a mixture of all reaction components except the analyte) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

6. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of studies should be ≤ 2.0%.

7. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S)

    • Where σ is the standard deviation of the response (can be estimated from the standard deviation of y-intercepts of regression lines) and S is the slope of the calibration curve.

8. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations in the GC-MS method parameters, such as:

    • Injector temperature (± 5°C)

    • Oven temperature ramp rate (± 2°C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Start Start Validation SystemSuitability System Suitability Start->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision LOD_LOQ LOD & LOQ Repeatability->LOD_LOQ IntermediatePrecision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Complete Robustness->End

Caption: GC-MS validation workflow for synthesized products.

Performance Comparison: GC-MS vs. HPLC

While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of coumarin derivatives. The choice between these two methods depends on the specific properties of the analyte and the analytical requirements.

Parameter GC-MS HPLC-UV/DAD Rationale & Supporting Data
Analyte Volatility Requires volatile or semi-volatile analytes. Derivatization may be necessary for non-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid may require derivatization (e.g., esterification) to increase its volatility for GC-MS analysis. HPLC can analyze the compound directly.[9][10]
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode.Sensitivity is dependent on the chromophore of the analyte and the detector used (UV, DAD, Fluorescence).For coumarins, both techniques can offer good sensitivity. HPLC coupled with a fluorescence detector can be exceptionally sensitive for fluorescent coumarin derivatives.[11]
Specificity/Selectivity Excellent, due to both chromatographic separation and mass spectral identification.Good, based on retention time and UV/DAD spectral data. Co-elution can be an issue.The mass spectrometer in GC-MS provides structural information, leading to more confident peak identification compared to UV/DAD detection in HPLC.[9]
Sample Throughput Can be lower due to longer run times and potential need for derivatization.Generally higher throughput, with shorter run times and direct injection of liquid samples.Automated HPLC systems can analyze a large number of samples with minimal user intervention.
Cost (Instrument & Consumables) Higher initial instrument cost. Consumables like columns and gases can be less expensive over time.Lower initial instrument cost. Solvent consumption can be a significant operational cost.[10]The choice may be influenced by the available budget and the expected number of samples.
LOD/LOQ (Representative) Typically in the low ng/mL to pg/mL range.Can range from µg/mL to ng/mL depending on the detector.For similar coumarin compounds, reported LODs for GC-MS are often lower than for HPLC-UV.[9][12]

Table 1: Comparison of GC-MS and HPLC for the Analysis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Conclusion

The validation of synthesized products is a critical, non-negotiable step in drug development. GC-MS provides a robust and highly specific method for the validation of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, particularly when unambiguous identification is required. However, the need for potential derivatization and longer analysis times are important considerations.

Conversely, HPLC offers a more direct and often faster method for the analysis of this coumarin derivative, making it suitable for high-throughput screening and routine quality control. The choice between GC-MS and HPLC should be made based on a thorough evaluation of the analytical needs, including the required sensitivity, specificity, sample throughput, and available resources. This guide provides the foundational knowledge and a comparative framework to assist researchers in making an informed decision for the validation of their synthesized coumarin derivatives.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Oliveros-Bastidas, A., de Almeida Barbosa, L. C., & Demuner, A. (2016). Validation of a GC-MS method for the simultaneous determination of five coumarins derivatives in natural soil samples. Ciencia, 24(2). [Link]

  • Ren, Z., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1533. [Link]

  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]

  • PubChem. (n.d.). Chromone-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Determination of Coumarin in Fragrance Products by Capillary Gas Chromatography with Electron Capture Detection. [Link]

  • Raja, M. S., et al. (2020). A validated GC-MS method for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]

  • ResearchGate. (2026, January 14). Comparison of headspace-SPME-GC–MS and LC–MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. [Link]

  • NIST. (n.d.). Coumarin-3-carboxylic acid. NIST WebBook. [Link]

  • MDPI. (2024, August 12). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. [Link]

  • IUCr. (2021, April 15). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. [Link]

  • European Journal of Chemistry. (2023, December 31). Synthesis of coumarin-3-carboxylic acids in waste curd water. [Link]

  • Taylor & Francis Online. (2013, January 10). COMPARISON HPLC AND FLUORESCENCE SPECTROMETRY METHODS FOR DETERMINATION OF COUMARIN DERIVATIVES IN PROPOLIS. [Link]

  • Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]

  • Eurachem. (2025, May 28). 7. Validation of analytical methods. [Link]

  • MDPI. (2014, July 25). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][3][4]thiadiazol-2-yl)-amide. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

  • VUP. (2017, May 22). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. [Link]

  • ResearchGate. (2025, October 16). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • PubMed. (2006, March 15). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, April 15). Synthesis, Characterization, and Investigation of Mesogenic Properties of Bis(2-oxo-2H-Chromen-6-yl)Terephthalate and Bis(2-Oxo-2H-Chromen-7-yl)Terephthalate. [Link]

  • ScienceRise: Pharmaceutical Science. (2023, December 31). Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. [Link]

Sources

Safety Operating Guide

6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical disposal is non-negotiable. Handling specialized coumarin derivatives like 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid requires a deep understanding of how its molecular structure dictates its environmental impact and terminal waste processing.

The following guide provides a comprehensive, self-validating operational protocol for the safe handling and disposal of this compound, ensuring compliance with EPA regulations and protecting both laboratory personnel and the environment.

Physicochemical Hazard Assessment & Causality

To design a safe disposal strategy, we must first deconstruct the molecule to understand the causality behind its hazards. 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid contains three critical structural features that dictate its handling:

Structural FeatureChemical PropertyOperational & Disposal Implication
Chloro Group (-Cl) Halogenated OrganicCritical: Prohibits standard incineration. Halogenated compounds generate corrosive hydrogen chloride (HCl) gas and toxic dioxins upon combustion. Must be segregated for high-temperature incineration with caustic scrubbing[1].
Carboxylic Acid (-COOH) Weakly Acidic (pKa ~4.5)Requires neutralization (to pH 6–8) if disposed of in aqueous streams to prevent exothermic or gas-evolving reactions with incompatible bulk waste[2].
Coumarin Core Aquatic ToxicityStrictly prohibits drain disposal. Coumarin derivatives are classified as harmful to aquatic life with long-lasting effects (H412)[3].
Solid State Fine Powder / DustPresents a respiratory irritation hazard (H335). Requires manipulation within a Class II Biological Safety Cabinet (BSC) or chemical fume hood to prevent aerosol inhalation[4].

The Logic of Waste Segregation: The "Halogen Penalty"

Laboratory waste segregation is driven by the chemistry of terminal destruction. The presence of the chlorine atom in this molecule classifies it strictly as Halogenated Organic Waste [5].

When waste is sent for disposal, non-halogenated organics are typically blended for fuel recovery. However, halogenated wastes cannot be burned in standard facilities; they require specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the resulting acid gases[1]. Causality: Mixing even a trace amount of this chloro-coumarin derivative into a non-halogenated waste carboy converts the entire drum into halogenated waste, drastically increasing the environmental burden and disposal costs[2].

Waste Segregation and Disposal Workflow

The following decision tree illustrates the logical pathway for segregating this compound based on its physical state and solvent matrix.

WasteWorkflow Start 6-Chloro-7-ethoxy-2-oxo-2H- chromene-3-carboxylic acid Waste State Physical State? Start->State Solid Solid Waste (Powders, Consumables) State->Solid Dry Liquid Liquid Waste (Solutions, Extracts) State->Liquid Dissolved HaloSolid Halogenated Solid Waste Container Solid->HaloSolid SolventType Solvent Matrix? Liquid->SolventType Organic Organic Solvents (e.g., DMSO, DCM) SolventType->Organic Non-Aqueous Aqueous Aqueous Solutions (e.g., Buffers) SolventType->Aqueous Aqueous HaloLiquid Halogenated Organic Waste Drum Organic->HaloLiquid Neutralize Neutralize (pH 6-8) (Carboxylic Acid Group) Aqueous->Neutralize HaloAqueous Halogenated Aqueous Waste Container Neutralize->HaloAqueous Incineration EPA-Compliant High-Temp Incineration (Caustic Scrubber) HaloSolid->Incineration HaloLiquid->Incineration HaloAqueous->Incineration

Figure 1: Waste segregation and disposal workflow for halogenated coumarin derivatives.

Step-by-Step Operational Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that each step confirms the safety and chemical stability of the next.

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Unused powder, contaminated weighing boats, pipette tips, and gloves.

  • Containment: Collect all solid waste in a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container. Do not dissolve solid waste in solvent merely for disposal, as this unnecessarily generates high-volume liquid hazardous waste[6].

  • Labeling: Immediately affix a label reading "Hazardous Waste - Halogenated Organic Solid" and include the exact accumulation start date to comply with EPA RCRA guidelines[7].

  • Sealing & Validation: Keep the container tightly closed. Self-Validation: Before sealing, visually inspect the rim to ensure no residual coumarin dust is trapped, which could aerosolize upon reopening[4].

  • Terminal Disposal: Transfer the sealed container to the facility's central accumulation area for pickup by a licensed hazardous waste contractor.

Protocol B: Liquid Waste (Organic Solvent Matrix)

Applies to: Reaction mother liquors, chromatography fractions, or extraction solvents (e.g., dissolved in DCM, DMSO, or Methanol).

  • Segregation & Verification: Locate the designated Halogenated Organic Solvents waste carboy (often color-coded green)[5]. Self-Validation: Visually inspect the carboy contents. If you observe biphasic layers, halt the process; this indicates incompatible aqueous mixing by a previous user.

  • Transfer: Operating strictly within a chemical fume hood, use a dedicated funnel to slowly pour the coumarin solution into the carboy.

  • Documentation: Record the estimated mass of the coumarin derivative and the specific solvent on the composite waste log attached to the carboy[5]. This is legally required for the terminal incineration facility to calculate the BTU (heating value) of the drum[1].

Protocol C: Aqueous Waste (Neutralization)

Applies to: Aqueous washes or biological buffers containing the dissolved compound.

  • Initial pH Assessment: Test the aqueous waste using pH indicator strips. Record the initial pH (expect slight acidity due to the carboxylic acid moiety).

  • Neutralization: Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO 3​ ) dropwise while stirring.

  • Self-Validation: Observe the solution. Once CO 2​ evolution (bubbling) ceases, re-test with a fresh pH strip to confirm a stable pH of 6.5–7.5. Causality: Neutralizing the acid prevents adverse reactions with unknown chemicals in the bulk waste drum[2].

  • Collection: Pour the neutralized aqueous waste into a container explicitly labeled "Halogenated Aqueous Waste." Note: Despite being neutralized and aqueous, the dissolved chloro-coumarin mandates it be treated under halogenated waste protocols[5].

Spill Response & Decontamination

In the event of a localized spill, immediate action must prevent environmental release and respiratory exposure:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood exhaust is operating at maximum capacity[6].

  • Containment (Solid Powders): Do not sweep dry, as this generates inhalable dust. Gently cover the powder with damp paper towels or use a specialized HEPA-filtered vacuum dedicated to chemical spills[3].

  • Containment (Liquid Solutions): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Crucial: Do not use combustible materials like sawdust for halogenated organic spills[6].

  • Disposal of Debris: Place all absorbed material and contaminated cleanup tools into a hazardous waste bag, label as "Halogenated Organic Spill Debris," and submit for high-temperature incineration[3].

References

  • Safety Data Sheet: Coumarin 307, 98% Chemos GmbH & Co. KG[Link]

  • HAZARDOUS WASTE SEGREGATION Bucknell University Environmental Health & Safety[Link]

  • Safety Data Sheet: Coumarin Carl ROTH[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes United States Environmental Protection Agency (EPA)[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA)[Link]

Sources

Navigating the Safe Handling of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications are the cornerstone of our PPE recommendations, designed to protect you from the primary routes of exposure and ensure both personal safety and data integrity.

At-a-Glance: Recommended PPE for Common Laboratory Tasks

For quick reference, the following table summarizes the minimum required PPE for handling 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in various laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid/Powder) Safety Goggles & Face ShieldDouble-Gloving (e.g., Nitrile)Fully-Buttoned Laboratory Coat with Cuffed SleevesNIOSH-approved N95 Respirator (or higher)
Solution Preparation Safety GogglesChemical-Resistant Gloves (e.g., Nitrile)Laboratory CoatNot typically required if performed in a certified chemical fume hood
General Handling (in solution) Safety Glasses with Side ShieldsChemical-Resistant Gloves (e.g., Nitrile)Laboratory CoatNot required

The "Why": A Deeper Dive into PPE Selection

Understanding the rationale behind each piece of equipment is crucial for fostering a strong safety culture. Our recommendations are grounded in established occupational safety principles and are designed to mitigate the specific risks posed by this compound.[1][2][3]

Eye and Face Protection: Your First Line of Defense

Given the H319 classification ("Causes serious eye irritation"), robust eye and face protection is non-negotiable.[4]

  • For Handling Solids/Powders: The fine, particulate nature of powders increases the risk of aerosolization and accidental splashes. Therefore, a combination of safety goggles and a full-face shield is required.[5] Goggles provide a complete seal around the eyes, protecting against dust, while a face shield offers a broader barrier against splashes.[5][6][7]

  • For Handling Solutions: When the compound is in solution, the primary risk is from splashes. Safety glasses with side shields are acceptable, but for larger volumes or more complex manipulations, safety goggles are recommended.[5][7]

All eye and face protection should meet ANSI Z87.1 standards.[5][8]

Hand Protection: Preventing Dermal Exposure

The H315 classification ("Causes skin irritation") necessitates careful selection and use of gloves.[4]

  • Glove Material: Nitrile gloves are a suitable choice for incidental contact with this type of organic compound.[7][9] They offer good resistance to a range of chemicals and are a common standard in laboratory settings. Always consult a glove compatibility chart for the specific solvents you are using.

  • Double-Gloving: When handling the powdered form of the compound, double-gloving is a critical best practice.[10] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[11] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[11]

Body Protection: Shielding Against Spills and Contamination

A fully-buttoned laboratory coat , preferably with elastic cuffs, should be worn at all times when handling this chemical.[12] This protects your skin and personal clothing from accidental spills. For tasks with a higher risk of splashing, consider using a chemical-resistant apron over your lab coat.[6]

Respiratory Protection: Mitigating Inhalation Risks

The H335 classification ("May cause respiratory irritation") is particularly relevant when handling the compound in its powdered form.[4]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure .[13][14]

  • Personal Respiratory Protection: As a secondary precaution, especially when weighing, a NIOSH-approved N95 respirator (or higher) is required.[1][7] This will protect against the inhalation of fine particulates. Note that proper fit testing and training are required for respirator use.[7]

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation & Donning cluster_work Chemical Handling cluster_decon Doffing & Decontamination Start Assess Task-Specific Hazards Select_PPE Select Appropriate PPE (Based on Table 1) Start->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat Don Lab Coat Inspect_PPE->Don_Coat Don_Respirator Don N95 Respirator (if handling powder) Don_Coat->Don_Respirator Don_Goggles Don Safety Goggles & Face Shield (if needed) Don_Respirator->Don_Goggles Don_Gloves Don Gloves (Double-glove if needed) Don_Goggles->Don_Gloves Perform_Task Perform Chemical Handling in Designated Area Don_Gloves->Perform_Task Remove_Outer_Gloves Remove Outer Gloves Perform_Task->Remove_Outer_Gloves Remove_Coat Remove Lab Coat Remove_Outer_Gloves->Remove_Coat Remove_Face_Shield Remove Face Shield/Goggles Remove_Coat->Remove_Face_Shield Remove_Respirator Remove Respirator Remove_Face_Shield->Remove_Respirator Remove_Inner_Gloves Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.